molecular formula C15H22 B1203844 Cuparene CAS No. 16982-00-6

Cuparene

カタログ番号: B1203844
CAS番号: 16982-00-6
分子量: 202.33 g/mol
InChIキー: SLKPBCXNFNIJSV-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cuparene is a sesquiterpenoid.
This compound has been reported in Perilla frutescens, Juniperus horizontalis, and other organisms with data available.
structure in first source

特性

IUPAC Name

1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPBCXNFNIJSV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168762
Record name (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16982-00-6
Record name (+)-Cuparene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16982-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cuparene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-p-(1,2,2-trimethylcyclopentyl)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPARENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IR5X2B93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Cuparene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuparene is a naturally occurring sesquiterpenoid hydrocarbon with a characteristic woody and spicy aroma. It is found in the essential oils of various plants, including those from the Cupressaceae family, from which it derives its name. As a chiral molecule, it exists as two enantiomers, (+)-Cuparene and (-)-Cuparene. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on quantitative data and the experimental methodologies used for their determination. This information is critical for researchers in fields such as natural product chemistry, pharmacology, and fragrance science, as well as for professionals involved in drug development and chemical synthesis.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for its physical and chemical characteristics.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂[1][2][3][4][5]
Molecular Weight 202.34 g/mol [1][2][4]
Boiling Point 267-269 °C at 760 mmHg[3]; 275 °C (lit.)[1][2][6][7][8][9][1][2][3][10][7][8][9]
Density 0.937 g/mL at 20 °C (lit.)[1][2][10][8][9]
Refractive Index n20/D 1.523 (lit.)[1][2][3][8][9]
Optical Rotation [α]20/D +64±2°, neat[1][2][8][9]
Flash Point 110 °C (230 °F) - closed cup[2][3][8][9]
LogP (o/w) 6.210[3]; 5.5 (XLogP3-AA)[11][3][11]
Vapor Pressure 0.012 mmHg @ 25.00 °C (est)[3]
Kovats Retention Index 1500 (Semi-standard non-polar)
Solubility Soluble in alcohol; Insoluble in water (0.2199 mg/L @ 25 °C est)[3]
Appearance Colorless clear liquid (est)[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and established methodologies.

Boiling Point Determination (Capillary Method)

The boiling point of this compound can be determined using the capillary method, a technique suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamps

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the this compound sample.

  • The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is then immersed in a heating bath (Thiele tube).

  • The heating bath is heated gently and uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[1][8][12]

Density Measurement (Oscillating U-tube Method)

The density of liquid this compound can be accurately measured using a digital density meter that employs the oscillating U-tube principle, in accordance with ASTM D4052.[4][13]

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Thermostatic control for the measuring cell

  • Syringe or automated sampler for sample injection

Procedure:

  • The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

  • The measuring cell (the U-tube) is brought to and maintained at a constant temperature (e.g., 20 °C).

  • A small, bubble-free aliquot of the this compound sample is introduced into the U-tube.

  • The instrument measures the oscillation period of the U-tube filled with the sample.

  • The density of the sample is automatically calculated by the instrument based on the measured oscillation period and the calibration data.[5][14] The result is typically expressed in g/mL or kg/m ³.[4]

Refractive Index Measurement (Abbe Refractometer)

The refractive index of this compound, a measure of how light propagates through it, is determined using an Abbe refractometer.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Light source (typically a sodium D-line lamp, 589 nm)

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The temperature of the prisms is regulated to a constant temperature (e.g., 20 °C) using the circulating water bath.

  • A few drops of the this compound sample are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

  • The compensator is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, single line.

  • The adjustment knob is then used to bring the borderline exactly to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.[9][15]

Optical Rotation Measurement (Polarimetry)

As a chiral molecule, the optical rotation of this compound is measured using a polarimeter. This property is crucial for distinguishing between its enantiomers.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a specific path length (e.g., 1 decimeter)

  • Sodium D-line lamp (589 nm) as the light source

  • Thermostatic control

Procedure:

  • The polarimeter is calibrated by measuring the optical rotation of a blank solvent (if the sample is in solution) or an empty cell (for a neat sample). This reading is set to zero.

  • The polarimeter cell is carefully filled with the neat this compound sample, ensuring no air bubbles are present in the light path.

  • The filled cell is placed in the polarimeter, and the temperature is allowed to equilibrate (e.g., 20 °C).

  • Light from the sodium lamp is passed through the sample.

  • The analyzer is rotated until the field of view, as seen through the eyepiece, appears uniformly illuminated or at a minimum intensity, depending on the instrument's design.

  • The observed angle of rotation (α) is recorded.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l × d), where 'l' is the path length in decimeters and 'd' is the density of the neat liquid in g/mL.[7][16][17][18]

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point, the lowest temperature at which vapors of the material will ignite, is determined for this compound using a Pensky-Martens closed-cup tester, following a procedure similar to ASTM D93.[11][19]

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Heating source

  • Stirrer

  • Ignition source (e.g., a small flame or an electric igniter)

  • Thermometer

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

  • The lid is securely placed on the cup.

  • The sample is heated at a slow, constant rate while being continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid surface for a short, specified duration.

  • This process is repeated until a flash is observed inside the cup.

  • The temperature at which the flash occurs is recorded as the flash point of this compound.[2][6][20]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_physicochemical_tests Physicochemical Property Determination cluster_data_analysis Data Analysis and Reporting Cuparene_Sample This compound Sample BoilingPoint Boiling Point (Capillary Method) Cuparene_Sample->BoilingPoint Density Density (Oscillating U-tube) Cuparene_Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Cuparene_Sample->RefractiveIndex OpticalRotation Optical Rotation (Polarimetry) Cuparene_Sample->OpticalRotation FlashPoint Flash Point (Closed-Cup Method) Cuparene_Sample->FlashPoint Data_Collection Data Collection BoilingPoint->Data_Collection Density->Data_Collection RefractiveIndex->Data_Collection OpticalRotation->Data_Collection FlashPoint->Data_Collection Report Technical Report Data_Collection->Report

Caption: Experimental workflow for determining the physicochemical properties of this compound.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuparene is a naturally occurring sesquiterpenoid characterized by a unique aromatic and aliphatic chemical structure. This guide provides a comprehensive overview of the core structural and stereochemical features of this compound, including its IUPAC nomenclature, chemical formula, and the properties of its stereoisomers. Detailed experimental protocols that were instrumental in the elucidation of its structure are presented, alongside a summary of its known biological activities. This document aims to serve as a technical resource for professionals in the fields of chemical research and drug development.

Core Structure and Nomenclature

This compound is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₂.[1][2] Its structure consists of a p-tolyl group attached to a trimethylcyclopentyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring (+)-cuparene is 1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene.[1][3]

Table 1: Chemical and Physical Properties of (+)-Cuparene

PropertyValueReference
Molecular Formula C₁₅H₂₂[1][2]
Molecular Weight 202.34 g/mol
CAS Number 16982-00-6
Density 0.937 g/mL at 20 °C
Boiling Point 275 °C
Refractive Index n20/D 1.523
Optical Rotation [α]20/D +64° ± 2° (neat)

Stereochemistry and Enantiomers

This compound possesses a single chiral center at the C1 position of the cyclopentyl ring, where the p-tolyl group is attached. This gives rise to two enantiomers: (+)-cuparene and (-)-cuparene.

  • (+)-Cuparene: This is the dextrorotatory enantiomer with an (R) configuration at the chiral center. Its full IUPAC name is (R)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.

  • (-)-Cuparene: This is the levorotatory enantiomer with an (S) configuration. Its full IUPAC name is (S)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.

The absolute configuration of the enantiomers was definitively established through enantioselective total synthesis.

G Stereoisomers of this compound cluster_R (+)-(R)-Cuparene cluster_S (-)-(S)-Cuparene R_img R_img S_img S_img R_img->S_img Enantiomers

Stereoisomers of this compound

Elucidation of Structure and Stereochemistry: Experimental Protocols

The determination of the intricate structure and stereochemistry of this compound has been a result of a combination of spectroscopic methods and, most decisively, total synthesis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.3 ppm), the methyl protons on the aromatic ring (around 2.3 ppm), and the aliphatic protons of the trimethylcyclopentyl ring, including the three methyl groups which would appear as singlets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the cyclopentyl ring, and the four methyl carbons.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would show a molecular ion peak (M+) at m/z 202, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl and other alkyl fragments from the cyclopentyl ring and benzylic cleavage.

Total Synthesis

The unambiguous determination of the structure and absolute stereochemistry of this compound was achieved through its total synthesis. Several synthetic routes have been developed, with enantioselective syntheses being crucial for establishing the (R) and (S) configurations of the enantiomers.

Enantioselective Synthesis of (-)-Cuparene from β-Cyclogeraniol:

One notable enantioselective synthesis of (-)-cuparene starts from β-cyclogeraniol. The key steps involve a Katsuki-Sharpless asymmetric epoxidation to introduce chirality, followed by a pinacollic rearrangement and a Robinson annulation.

Experimental Protocol Outline:

  • Asymmetric Epoxidation: β-Cyclogeraniol is subjected to a Sharpless asymmetric epoxidation to create a chiral epoxide.

    • Reagents: Titanium(IV) isopropoxide, diethyl tartrate (as a chiral ligand), and an oxidizing agent like tert-butyl hydroperoxide.

  • Pinacollic Rearrangement: The resulting epoxy alcohol undergoes a pinacol-type rearrangement to form a chiral ketone.

  • Robinson Annulation: The chiral ketone is then subjected to a Robinson annulation to construct the cyclopentane ring fused to the aromatic precursor.

  • Final Steps: Subsequent functional group manipulations, including methylation and aromatization, lead to the final (-)-cuparene product.

G Enantioselective Synthesis of (-)-Cuparene A β-Cyclogeraniol B Chiral Epoxide A->B Sharpless Asymmetric Epoxidation C Chiral Ketone B->C Pinacollic Rearrangement D Annulated Intermediate C->D Robinson Annulation E (-)-Cuparene D->E Further Steps (Methylation, Aromatization)

Key steps in the enantioselective synthesis of (-)-cuparene.

Biological Activities and Potential for Drug Development

This compound and its derivatives have attracted interest in the field of drug development due to their reported biological activities.

Neuroprotective Effects

Recent studies have demonstrated that certain this compound-type sesquiterpenes exhibit significant neuroprotective effects. For instance, derivatives isolated from the edible mushroom Flammulina filiformis have shown to protect human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cell death. This model is commonly used to study Parkinson's disease, suggesting a potential therapeutic avenue for neurodegenerative disorders. The reported EC₅₀ values for some of these compounds are in the low micromolar range, indicating potent activity.

Antimicrobial Activity

Various this compound-type sesquiterpenes have also been reported to possess antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi. While comprehensive quantitative data across a wide spectrum of microbes is still being compiled, the initial findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.

G Biological Activities of this compound-Type Sesquiterpenes cluster_core This compound Scaffold cluster_activities Reported Biological Activities This compound C15H22 Sesquiterpenoid Neuro Neuroprotective Effects (e.g., against 6-OHDA toxicity) This compound->Neuro Potential therapeutic application in neurodegenerative diseases Anti Antimicrobial Activity (Antibacterial and Antifungal) This compound->Anti Basis for development of new anti-infective agents

References

A Technical Guide to the Natural Sources and Isolation of Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpene cuparene, detailing its prevalence in various plant species and fungi. It further outlines detailed methodologies for its isolation and purification, intended to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring sesquiterpenoid found in a variety of plant and fungal species. It contributes to the characteristic aroma of many essential oils and has been the subject of research for its potential biological activities. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the organism from which it is extracted.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for the presence of this compound and related sesquiterpenes in various natural sources.

Plant/Fungus SpeciesFamily/OrderPlant/Fungal PartPercentage of this compound/Cuparene-type Sesquiterpenes in Essential Oil/Extract
Juniperus occidentalisCupressaceaeHeartwood1.5%
Cupressus sempervirensCupressaceaeHeartwood11-13% (this compound-type hydrocarbons)
Flammulina velutipes (Enokitake)PhysalacriaceaeMycelial CultureNot explicitly quantified, but a source of various this compound-type sesquiterpenes (enokipodins)[1][2][3][4]
Perilla frutescensLamiaceaeLeavesVolatile oil yield of 0.08% to 0.96%, with this compound as a potential constituent[5]
Juniperus horizontalisCupressaceaeNot specifiedReported to contain this compound
Atlantic White Cypress (Chamaecyparis thyoides)CupressaceaeNot specifiedA primary producer of this compound

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves two primary stages: extraction of the essential oil or crude extract from the raw material, followed by chromatographic purification to isolate the this compound.

Experimental Protocol 1: Isolation of this compound from Juniperus Species

This protocol outlines a general procedure for the isolation of this compound from the berries or needles of Juniperus species, a common source of this sesquiterpene.

1. Steam Distillation of Essential Oil

  • Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is used.[6] The plant material (e.g., 100g of crushed juniper berries or needles) is placed in the distillation flask with water.[7]

  • Distillation Process: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.[6] The steam and oil vapor mixture is then condensed. The distillation is typically carried out for a period of 3 to 6 hours.[8]

  • Collection: The condensed liquid, consisting of the essential oil and hydrosol, is collected. Due to their immiscibility, the essential oil will form a separate layer, which can be separated from the aqueous phase using a separatory funnel.[9] The collected essential oil should be dried over anhydrous sodium sulfate.

2. Fractional Distillation (Optional)

  • To enrich the this compound content, the crude essential oil can be subjected to fractional distillation under reduced pressure.[10] This process separates compounds based on their boiling points. This compound has a boiling point of approximately 275 °C at atmospheric pressure.[11] Vacuum distillation is preferred to prevent the degradation of thermolabile compounds.[10]

3. Chromatographic Purification

  • Column Chromatography: The essential oil or the enriched fraction is subjected to column chromatography for the final purification of this compound.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed. The separation is monitored by thin-layer chromatography (TLC).

  • Gas Chromatography (GC): The purity of the isolated this compound is confirmed using gas chromatography.[12][13] A non-polar capillary column is suitable for this analysis. The retention time of the isolated compound is compared with that of a this compound standard.

Experimental Protocol 2: Isolation of this compound-type Sesquiterpenes from Flammulina velutipes

This protocol is adapted from the methodology used to isolate enokipodins, which are this compound-type sesquiterpenes, from the mycelial culture of the fungus Flammulina velutipes.[1][2][3]

1. Fungal Culture and Extraction

  • Cultivation: The mycelia of Flammulina velutipes are cultured in a suitable liquid medium (e.g., malt peptone broth) under stationary conditions at 25 °C for an extended period (e.g., 45 days).[1]

  • Extraction: The culture medium is separated from the mycelia and extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.

2. Chromatographic Purification

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate.

  • Preparative TLC: Fractions containing the desired compounds are further purified by preparative thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane-ethyl acetate).

  • HPLC: Final purification can be achieved using high-performance liquid chromatography (HPLC) on a reversed-phase column with a mobile phase such as methanol-water.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenes, follows the mevalonate pathway. The key precursor is farnesyl pyrophosphate (FPP), which undergoes a series of cyclization reactions catalyzed by terpene synthases.

Cuparene_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP FPP FPP Nerolidyl_PP Nerolidyl_PP FPP->Nerolidyl_PP Isomerization IPPDMAPP IPPDMAPP IPPDMAPP->GPP GPPIPP GPPIPP GPPIPP->FPP Bisabolyl_Cation Bisabolyl_Cation Nerolidyl_PP->Bisabolyl_Cation Cyclization Cuprenyl_Cation Cuprenyl_Cation Bisabolyl_Cation->Cuprenyl_Cation Rearrangement This compound This compound Cuprenyl_Cation->this compound Deprotonation

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

This guide provides a foundational understanding for researchers and professionals working with this compound. The detailed protocols offer a starting point for the isolation and purification of this sesquiterpene from its natural sources, enabling further investigation into its chemical properties and potential applications.

References

An In-depth Technical Guide to Cuparene Derivatives and Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuparene-type sesquiterpenoids are a significant class of natural products characterized by a unique bicyclic skeleton containing a cyclopentane ring fused to a substituted benzene ring. These compounds are predominantly found in fungi, particularly of the Flammulina genus, as well as in some liverworts and higher plants. Exhibiting a wide array of biological activities, including neuroprotective, antimicrobial, cytotoxic, and anti-inflammatory effects, this compound derivatives have emerged as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their biosynthetic pathway, detailed experimental protocols for their isolation and structure elucidation, and a summary of their biological activities supported by quantitative data.

Natural Occurrence of this compound Derivatives

This compound and its derivatives are biosynthesized by a variety of organisms, with fungi being a particularly rich source. The edible mushroom Flammulina velutipes is a well-documented producer of a series of highly oxygenated this compound-type sesquiterpenes known as enokipodins.[1][2][3] Other fungal species, such as those belonging to the genus Aspergillus, have also been reported to produce this compound derivatives.[2] In the plant kingdom, this compound has been identified in species like Perilla frutescens and Juniperus horizontalis.[4] Liverworts are another notable source of these sesquiterpenoids.

Table 1: Selected this compound Derivatives and Their Natural Sources

Derivative NameNatural SourceReference(s)
This compoundPerilla frutescens, Juniperus horizontalis[4]
Enokipodin AFlammulina velutipes[1]
Enokipodin BFlammulina velutipes[1]
Enokipodin CFlammulina velutipes[1][3]
Enokipodin DFlammulina velutipes[1][3]
Flamvelutpenoid A-DFlammulina velutipes[5]
Flammulinol AFlammulina velutipes[6]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives, like all sesquiterpenoids, originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).

The cyclization of FPP to the characteristic this compound skeleton is a key step catalyzed by a specific terpene synthase, often referred to as a this compound synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates, initiating with the ionization of FPP to a farnesyl cation. A subsequent intramolecular cyclization leads to the formation of the bicyclic this compound core. The exact mechanism and intermediates can vary slightly depending on the specific enzyme and organism.

Cuparene_Biosynthesis cluster_0 Precursors cluster_1 Key Intermediates IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Terpene Synthase Bisabolyl_Cation Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation Cyclization Cuprenyl_Cation Cuprenyl Cation Bisabolyl_Cation->Cuprenyl_Cation Rearrangement This compound This compound Cuprenyl_Cation->this compound Deprotonation Isolation_Workflow Start Mycelial Culture of Flammulina velutipes Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Pooling Pooling of Similar Fractions TLC_Analysis->Pooling HPLC Preparative HPLC Pooling->HPLC Pure_Compound Pure this compound Derivative HPLC->Pure_Compound Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, Cytokines) NFkB_Pathway->Inflammatory_Mediators MAPK_Pathway->Inflammatory_Mediators This compound This compound Derivatives This compound->NFkB_Pathway Inhibition This compound->MAPK_Pathway Inhibition

References

Spectroscopic Data of Cuparene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cuparene is a naturally occurring sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₂. It is characterized by a cyclopentane ring fused to a substituted benzene ring. Found in a variety of essential oils, this compound and its derivatives are of interest to researchers in the fields of natural product chemistry, organic synthesis, and fragrance science. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data presented in a clear, tabular format are included to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Data Presentation

The mass spectrum of α-cuparene is characterized by a molecular ion peak and several fragment ions. The data presented below is a compilation from various sources.

m/z Relative Intensity (%) Assignment
20225[M]⁺ (Molecular Ion)
18715[M - CH₃]⁺
15920[M - C₃H₇]⁺
14540[M - C₄H₉]⁺
132100[C₁₀H₁₂]⁺ (Base Peak)
13195[C₁₀H₁₁]⁺
11930[C₉H₁₁]⁺
10550[C₈H₉]⁺
9145[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or hexane, is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

GCMS_Workflow Injector Injector (250°C) Column Capillary Column (HP-5MS) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Elution Oven GC Oven (Temperature Program) MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Processing Sample This compound Sample (in volatile solvent) Sample->Injector Injection

GC-MS Experimental Workflow for this compound Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Data Presentation

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.08d8.02HAr-H
6.95d8.02HAr-H
2.29s-3HAr-CH₃
1.80 - 1.60m-4H-CH₂-CH₂-
1.25s-3HC(CH₃)
0.95s-3HC(CH₃)₂
0.65s-3HC(CH₃)₂
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule.

Data Presentation

Chemical Shift (δ, ppm) Assignment
145.5Ar-C (quaternary)
135.0Ar-C (quaternary)
128.8Ar-CH
126.5Ar-CH
49.0C (quaternary)
42.0C (quaternary)
38.5-CH₂-
24.5-CH₂-
29.0C(CH₃)₂
25.0C(CH₃)₂
21.0Ar-CH₃
20.5C(CH₃)

Experimental Protocols

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Dissolve Dissolve this compound in CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz) Transfer->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Analysis Spectral Analysis (Peak Picking, Integration, Structure Elucidation) Referencing->Analysis

NMR Experimental and Data Processing Workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

The IR spectrum of this compound shows characteristic absorptions for aromatic C-H, aliphatic C-H, and aromatic C=C bonds.

Wavenumber (cm⁻¹) Intensity Assignment
3080 - 3010MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
1610, 1515MediumAromatic C=C stretch
1465, 1380MediumC-H bend (methyl and methylene)
815Strongp-Disubstituted benzene C-H out-of-plane bend

Experimental Protocols

  • Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a solvent like carbon tetrachloride (CCl₄) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

FTIR_Workflow cluster_Sample Sample Preparation cluster_FTIR FTIR Spectrometer SamplePrep Prepare Thin Film of this compound Detector Detector SamplePrep->Detector IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->SamplePrep DataSystem Data System (Fourier Transform) Detector->DataSystem Spectrum IR Spectrum DataSystem->Spectrum

FTIR Spectroscopy Experimental Workflow.

The Biological Activity of Cuparene-Containing Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuparene, a bicyclic sesquiterpene hydrocarbon, and its derivatives are significant constituents of various essential oils, notably from plants of the Cupressaceae family and certain fungi. These compounds have garnered considerable interest in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the current state of research on the biological activities of this compound-containing essential oils, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid in future research and drug development endeavors.

Antioxidant Activity

The antioxidant potential of essential oils is a key area of investigation, with implications for preventing oxidative stress-related diseases. While specific data on isolated this compound is limited, essential oils containing this compound derivatives have demonstrated notable antioxidant effects.

Quantitative Data for Antioxidant Activity
Essential Oil/CompoundAssayIC50 / EC50 ValueReference CompoundIC50 of Reference
Cupressus arizonica fruit oilDPPH> 100 µg/mLQuercetin~5 µg/mL
Cupressus arizonica leaf oilDPPH> 100 µg/mLQuercetin~5 µg/mL
Enokipodins B and DDPPH scavengingModerate activityNot specifiedNot specified
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of essential oils.

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The essential oil is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or a cuvette, a fixed volume of the DPPH working solution is mixed with various concentrations of the essential oil sample. A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample (without DPPH) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution Mix Mix DPPH and Sample DPPH_sol->Mix Sample_sol Sample Solutions Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance (517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

DPPH Assay Workflow

Antimicrobial Activity

This compound-type sesquiterpenes have demonstrated notable activity against various microorganisms, particularly Gram-positive bacteria and some fungi.

Quantitative Data for Antimicrobial Activity
Compound/Essential OilMicroorganismMIC (Minimum Inhibitory Concentration)
Enokipodins A, B, C, DBacillus subtilis>100 µM[1]
Enokipodins A, B, C, DStaphylococcus aureus>100 µM[1]
Enokipodins A, B, C, DEscherichia coliInactive[2]
Enokipodins A, B, C, DCladosporium herbarumActive[2][3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to the final inoculum density required for the assay.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the essential oil is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum without the antimicrobial agent) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Inoculum Plate_Inoculation Inoculate Microplate Inoculum->Plate_Inoculation Agent_Dilutions Antimicrobial Dilutions Agent_Dilutions->Plate_Inoculation Incubate Incubate Plate Plate_Inoculation->Incubate Read_Results Read for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Broth Microdilution Workflow

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathway: NF-κB Inhibition by this compound

This compound is suggested to reduce inflammation by suppressing the NF-κB signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

NF-κB Inhibition by this compound

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the essential oil or compound. The substances are usually administered orally or intraperitoneally.

  • Induction of Edema: After a specific time following treatment (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the subplantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema and Inhibition: The percentage of edema is calculated for each animal, and the percentage of inhibition of edema by the test substance is determined by comparing the treated groups with the control group.

Cytotoxic Activity

This compound-type sesquiterpenes have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Data for Cytotoxic Activity
CompoundCell LineIC50 Value
Enokipodins B and DHepG2 (liver cancer)Moderate activity[4]
Enokipodins B and DMCF-7 (breast cancer)Moderate activity[4]
Enokipodins B and DA549 (lung cancer)Moderate activity[4]
Enokipodins B and DSGC7901 (gastric cancer)Moderate activity[4]
Laur-2-ene-3,12-diolKB, HepG2, MCF-7Not specified
This compound-3,12-diolKB, HepG2, MCF-7Not specified
Signaling Pathway: Apoptosis Induction

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of events regulated by Bcl-2 family proteins and executed by caspases.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling cluster_response Cellular Response Cuparene_derivative This compound Derivative Bcl2_family Bcl-2 Family (e.g., Bax, Bcl-2) Cuparene_derivative->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Generalized Apoptosis Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the essential oil or compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

Essential oils containing this compound and its derivatives represent a promising source of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. The available data indicate their involvement in antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. However, a significant portion of the current research focuses on the essential oils as a whole or on specific this compound derivatives other than the parent compound. To fully unlock the therapeutic potential of this compound, further studies are warranted to isolate and characterize the biological activities and mechanisms of action of pure this compound. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate such future investigations, contributing to a more comprehensive understanding of this important class of natural products.

References

Potential Therapeutic Applications of Cuparene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuparene, a naturally occurring sesquiterpenoid found in a variety of aromatic plants, has emerged as a molecule of significant interest in pharmaceutical research. Characterized by its unique bicyclic structure, this compound and its derivatives have demonstrated a spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a volatile organic compound belonging to the class of sesquiterpenes, which are fifteen-carbon isoprenoids. It is a constituent of the essential oils of numerous plants, including those from the Cupressaceae and Juniperus genera. The growing body of scientific evidence suggests that this compound and its structural analogs possess promising pharmacological properties, making them attractive scaffolds for the development of new drugs. This document synthesizes the available preclinical data on the potential therapeutic applications of this compound, providing a foundation for future research and development efforts.

Cytotoxic Activity and Anticancer Potential

Several studies have investigated the cytotoxic effects of this compound-type sesquiterpenes and essential oils rich in this compound against various cancer cell lines. The data suggests a potential role for these compounds as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound-related compounds against different human cancer cell lines.

Compound/Essential OilCancer Cell LineIC50 (µg/mL)Citation
This compound-3,12-diolKB (nasopharyngeal carcinoma)0.213[1]
Laur-2-ene-3,12-diolKB (nasopharyngeal carcinoma)0.171[1]
Laur-2-ene-3,12-diolMCF-7 (breast adenocarcinoma)0.184[1]
Cupressus sempervirens Essential OilNB4 (promyelocytic leukemia)333.79[2][3]
Cupressus sempervirens Essential OilHL-60 (promyelocytic leukemia)365.41[2][3]
Cupressus sempervirens Essential OilEACC (Ehrlich ascites carcinoma)372.43[2][3]
Cupressus sempervirens 'Stricta' Essential OilHepG-2 (hepatocellular carcinoma)4.44[4]
Cupressus sempervirens 'Stricta' Essential OilHCT-116 (colorectal carcinoma)6.29[4]
Cupressus sempervirens 'Stricta' Essential OilA-549 (lung carcinoma)6.71[4]
Cupressus sempervirens 'Stricta' Essential OilMCF-7 (breast adenocarcinoma)7.20[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related sesquiterpenes have been investigated in various in vitro and in vivo models. These compounds appear to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Data

The following table presents quantitative data on the anti-inflammatory effects of this compound-containing essential oils and related compounds.

Compound/Essential OilModelDoseInhibition of Edema (%)Citation
CupressuflavoneCarrageenan-induced paw edema (rat)40 mg/kg55[5]
CupressuflavoneCarrageenan-induced paw edema (rat)80 mg/kg60[5]
CupressuflavoneCarrageenan-induced paw edema (rat)160 mg/kg64[5]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound (e.g., this compound derivative) or vehicle is administered orally or intraperitoneally at a specific time before carrageenan injection.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Caption: Carrageenan-induced paw edema workflow.

Implicated Signaling Pathways

The anti-inflammatory effects of sesquiterpenes similar to this compound, such as β-caryophyllene, are often mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some sesquiterpenes are thought to inhibit this pathway by preventing the degradation of IκB.

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a variety of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn promote the expression of inflammatory mediators.

References

Review of Cuparene and its Analogues in Medicinal Chemistry: A Field with Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sesquiterpenoid cuparene, a naturally occurring hydrocarbon, and its structural analogues have emerged as a compelling yet underexplored scaffold in the field of medicinal chemistry. Characterized by a unique trimethylcyclopentyl moiety attached to a benzene ring, this structural framework presents a promising starting point for the development of novel therapeutic agents. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research into the synthesis and biological evaluation of a diverse range of this compound analogues. While the parent compound has been isolated from various natural sources, its journey into the realm of medicinal chemistry, through systematic structural modification and biological screening, appears to be in its nascent stages.

This technical guide aims to synthesize the currently available information on this compound and its derivatives, highlighting the limited yet intriguing findings and underscoring the vast, untapped potential that this chemical class holds for drug discovery. Due to the limited specific data on this compound analogues, this review will also draw parallels from the broader class of sesquiterpenoids to infer potential avenues for future research.

The this compound Core: A Foundation for Discovery

This compound is a sesquiterpenoid hydrocarbon with the chemical formula C15H22. Its structure features a distinctive 1,2,2-trimethylcyclopentyl group bonded to a toluene ring. This unique arrangement of a compact, sterically hindered aliphatic ring system and an aromatic moiety provides a three-dimensional architecture that is ripe for chemical exploration.

Synthesis of the this compound Scaffold

While the synthesis of the parent this compound molecule has been achieved, the literature is largely silent on the systematic synthesis of a library of its analogues for medicinal chemistry purposes. One notable report details the isolation of a novel brominated this compound-derived sesquiterpene ether, 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp.[1]. The structural elucidation of this natural product provides insights into potential modifications of the this compound core, such as halogenation and etherification, which could be explored in a medicinal chemistry context to modulate biological activity.

The photomediated asymmetric synthesis of (-)-cuparene has also been reported, offering a potential route for accessing chiral analogues[2]. This is particularly relevant as stereochemistry often plays a crucial role in the biological activity and selectivity of drug candidates.

Biological Activities: A Glimpse into Potential Applications

Direct evidence for the biological activities of a wide array of this compound analogues is limited. However, the broader class of sesquiterpenoids, to which this compound belongs, is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This suggests that the this compound scaffold could serve as a valuable template for the design of new agents targeting these therapeutic areas.

Anticancer Potential

While no specific studies on the anticancer activity of a series of this compound analogues were found in the reviewed literature, the cytotoxicity of various other sesquiterpenoids and related compounds has been extensively investigated. For instance, norbornene-based derivatives, which share some structural similarities with the bicyclic systems that can be conceptually derived from the this compound framework, have shown promising antitumoral efficacy[3]. The evaluation of synthetic compounds against various cancer cell lines, such as HeLa, Hep-G2, MCF7, and Lu-1, is a common practice to determine their cytotoxic potential, often reported as IC50 values[4]. Future research could involve the synthesis of this compound analogues and their screening against a panel of cancer cell lines to explore their potential as anticancer agents.

Antimicrobial and Anti-inflammatory Properties

The investigation of natural and synthetic compounds for antimicrobial and anti-inflammatory activities is a cornerstone of drug discovery[5][6][7][8]. The structural features of this compound, including its lipophilic nature, suggest that its analogues could possess antimicrobial properties by interacting with microbial cell membranes. Similarly, the anti-inflammatory potential of sesquiterpenoids is well-documented, often involving the modulation of key inflammatory pathways. Although no specific data on the antimicrobial or anti-inflammatory activity of a series of this compound analogues was found, this remains a promising and unexplored avenue for research. The synthesis and evaluation of this compound derivatives against a panel of bacterial and fungal strains, as well as in cellular models of inflammation, are warranted.

Structure-Activity Relationships (SAR) and Future Directions

The development of a clear structure-activity relationship (SAR) for this compound analogues is contingent on the synthesis and biological testing of a diverse library of compounds. Key structural modifications to explore could include:

  • Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, hydroxyl, nitro, amino groups) on the benzene ring to modulate electronic properties and potential interactions with biological targets.

  • Aliphatic Ring Modification: Alteration of the substitution pattern on the cyclopentyl ring, including changes to the number and position of methyl groups, and the introduction of other functional groups.

  • Linker Modification: If the core is to be used as a scaffold, varying the point of attachment and the nature of any linkers to other pharmacophores.

A systematic approach to SAR would enable the identification of key structural features responsible for any observed biological activity and guide the design of more potent and selective analogues.

Experimental Protocols: A Call for Future Research

A critical component of any medicinal chemistry campaign is the detailed documentation of experimental protocols. For the future study of this compound and its analogues, this would entail:

  • General Synthetic Methodologies: Detailed procedures for the synthesis of the this compound scaffold and its subsequent functionalization. This would include reaction conditions, purification methods, and characterization of all new compounds using techniques such as NMR, mass spectrometry, and elemental analysis.

  • Biological Assays: Standardized protocols for evaluating the biological activity of the synthesized compounds. For example:

    • Anticancer Activity: Protocols for cell culture, cytotoxicity assays (e.g., MTT, SRB assays) to determine IC50 values against a panel of human cancer cell lines, and potentially mechanistic studies such as cell cycle analysis or apoptosis assays.

    • Antimicrobial Activity: Protocols for determining the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi using methods like broth microdilution.

    • Anti-inflammatory Activity: Protocols for in vitro assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based models (e.g., LPS-stimulated macrophages).

Visualizing the Path Forward: A Hypothetical Workflow

To guide future research in this area, a logical workflow can be envisioned. This workflow would start with the synthesis of a library of this compound analogues, followed by a cascade of biological screening and lead optimization.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound Scaffold Synthesis analog_synthesis Analogue Library Synthesis (Aromatic & Aliphatic Modifications) start->analog_synthesis characterization Spectroscopic Characterization (NMR, MS, etc.) analog_synthesis->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) characterization->anti_inflammatory sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis antimicrobial->sar_analysis anti_inflammatory->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Figure 1. A proposed experimental workflow for the medicinal chemistry exploration of this compound analogues.

Conclusion

The medicinal chemistry of this compound and its analogues represents a largely uncharted territory with significant potential for the discovery of novel therapeutic agents. The unique structural features of the this compound core provide a solid foundation for the design of new molecules with diverse biological activities. The current lack of extensive research in this area presents a clear opportunity for medicinal chemists to make a substantial impact. A systematic approach involving the synthesis of a diverse library of analogues, followed by comprehensive biological evaluation and SAR studies, is essential to unlock the therapeutic potential of this fascinating class of sesquiterpenoids. The insights gained from such studies could pave the way for the development of new drugs to address unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders. The scientific community is encouraged to direct its efforts towards this promising, yet underexplored, frontier of medicinal chemistry.

References

Methodological & Application

Enantioselective Synthesis of (+)-Cuparene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cuparene is a sesquiterpene natural product characterized by a cyclopentane ring bearing two adjacent quaternary carbon centers, one of which is a stereocenter. Its unique structural features and the challenge associated with the construction of the sterically congested quaternary stereocenter have made it a popular target for asymmetric synthesis. This document provides detailed application notes and protocols for the enantioselective synthesis of (+)-cuparene, focusing on a robust and efficient palladium-catalyzed asymmetric conjugate addition as the key stereochemistry-determining step.

Introduction

The enantioselective synthesis of complex molecules with high stereochemical control is a cornerstone of modern organic chemistry and drug development. (+)-Cuparene, a member of the cuparene family of sesquiterpenoids, presents a significant synthetic challenge due to the presence of a sterically hindered quaternary stereocenter. Various strategies have been developed to address this challenge, including chiral auxiliary-mediated approaches, enzymatic resolutions, and catalytic asymmetric methods. Among these, catalytic asymmetric conjugate addition has emerged as a powerful and atom-economical strategy for the construction of the chiral quaternary center.

This application note details a highly effective method for the synthesis of (+)-cuparene, commencing with the palladium-catalyzed asymmetric 1,4-addition of a tolylboronic acid to a cyclic enone to establish the key quaternary stereocenter. The resulting intermediate, (+)-α-cuparenone, is then converted to the target molecule, (+)-cuparene.

Key Methodologies

The highlighted synthetic route to (+)-cuparene involves two main stages:

  • Palladium-Catalyzed Asymmetric Conjugate Addition: This crucial step establishes the chiral quaternary stereocenter. A chiral palladium complex catalyzes the 1,4-addition of 4-methylphenylboronic acid to 3-methyl-2-cyclopentenone, yielding (+)-α-cuparenone with high enantioselectivity.[1]

  • Conversion of (+)-α-Cuparenone to (+)-Cuparene: The ketone functionality of (+)-α-cuparenone is transformed into a methylene group to afford the final product, (+)-cuparene. This is typically achieved through a two-step sequence involving olefination followed by reduction.

Synthetic Workflow

Enantioselective_Synthesis_of_this compound start 3-Methyl-2-cyclopentenone + 4-Methylphenylboronic Acid step1 Pd(II)-PyOx Catalyzed Asymmetric Conjugate Addition start->step1 intermediate (+)-α-Cuparenone step1->intermediate step2 Wittig Reaction intermediate->step2 intermediate2 Exo-methylene Intermediate step2->intermediate2 step3 Hydrogenation (Reduction) intermediate2->step3 product (+)-Cuparene step3->product

Caption: Overall synthetic workflow for the enantioselective synthesis of (+)-cuparene.

Data Presentation

Table 1: Quantitative Data for the Enantioselective Synthesis of (+)-Cuparene

StepReactantsProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)
1. Asymmetric Conjugate Addition[1]3-Methyl-2-cyclopentenone, 4-Methylphenylboronic acid(+)-α-CuparenonePd(II)-PyOx (pyridine oxazoline) complex~56 (overall for 2 steps from enone)up to 90%
2. Wittig Reaction(+)-α-CuparenoneExo-methylene intermediateMethyltriphenylphosphonium bromide, n-BuLiHighN/A
3. HydrogenationExo-methylene intermediate(+)-CupareneH₂, Pd/CHighMaintained from step 1
Overall 3-Methyl-2-cyclopentenone (+)-Cuparene ~35 (in 3 steps) [1]up to 90%

Experimental Protocols

Protocol 1: Palladium-Catalyzed Asymmetric Conjugate Addition to Synthesize (+)-α-Cuparenone

This protocol is based on the catalytic enantioselective addition of an arylboronic acid to an enone.[1]

Materials:

  • 3-Methyl-2-cyclopentenone

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral Pyridine-Oxazoline (PyOx) ligand

  • Solvent (e.g., anhydrous dioxane)

  • Base (e.g., potassium carbonate)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and the chiral PyOx ligand (6 mol%).

  • Add anhydrous dioxane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To this solution, add 3-methyl-2-cyclopentenone (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (+)-α-cuparenone.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Protocol 2: Conversion of (+)-α-Cuparenone to (+)-Cuparene

This two-step protocol involves a Wittig olefination followed by hydrogenation.

Step 2a: Wittig Reaction

Materials:

  • (+)-α-Cuparenone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 equiv) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of (+)-α-cuparenone (1.0 equiv) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the exo-methylene intermediate.

Step 2b: Hydrogenation

Materials:

  • Exo-methylene intermediate from Step 2a

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., ethanol or ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the exo-methylene intermediate (1.0 equiv) in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by GC-MS or NMR).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain (+)-cuparene. Further purification can be performed by column chromatography if necessary.

Logical Relationships in Asymmetric Catalysis

Asymmetric_Catalysis_Logic catalyst Chiral Pd-PyOx Catalyst sub_cat_complex Substrate-Catalyst Complex (Diastereomeric Transition States) catalyst->sub_cat_complex substrate1 3-Methyl-2-cyclopentenone (Prochiral) substrate1->sub_cat_complex substrate2 4-Methylphenylboronic Acid substrate2->sub_cat_complex ts1 Lower Energy Transition State sub_cat_complex->ts1 Favored Pathway ts2 Higher Energy Transition State sub_cat_complex->ts2 Disfavored Pathway product_major (+)-α-Cuparenone (Major Enantiomer) ts1->product_major product_minor (-)-α-Cuparenone (Minor Enantiomer) ts2->product_minor

Caption: Logical diagram illustrating the principle of enantioselection in the key catalytic step.

Conclusion

The enantioselective synthesis of (+)-cuparene has been successfully achieved through a strategy centered on a palladium-catalyzed asymmetric conjugate addition. This method provides high enantioselectivity in the formation of the critical quaternary stereocenter. The detailed protocols provided herein offer a reproducible and efficient pathway for researchers in synthetic chemistry and drug development to access this challenging natural product. The modularity of this approach may also allow for the synthesis of various this compound analogues for further biological evaluation.

References

Application Notes and Protocols for the Total Synthesis of Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cuparene is a naturally occurring sesquiterpene characterized by a cyclopentane ring bearing a gem-dimethyl group and a p-tolyl substituent, creating a challenging quaternary benzylic stereocenter. Its unique structure and the presence of this sterically hindered quaternary carbon have made it a popular target for total synthesis, serving as a benchmark for new synthetic methodologies. This document provides detailed application notes and protocols for three distinct total syntheses of this compound from commercially available starting materials. The selected routes highlight different strategic approaches to the construction of the core this compound skeleton.

I. Enantioselective Synthesis of (-)-Cuparene from β-Cyclogeraniol

This enantioselective synthesis provides access to the levorotatory enantiomer of this compound, (-)-cuparene, starting from the readily available chiral synthon, β-cyclogeraniol. The key transformations in this route include a Sharpless asymmetric epoxidation to establish the stereochemistry, followed by a pinacollic rearrangement and a Robinson annulation. This synthesis achieves an overall yield of 47%.[1][2]

Logical Relationship of Synthetic Pathway

G A β-Cyclogeraniol B (1S,2S)-Epoxy alcohol A->B Sharpless Asymmetric Epoxidation C tert-Butyldimethylsilyl ether B->C Silylation D β-(Silyloxy) ketone C->D Pinacol Rearrangement E Michael Adduct D->E Michael Addition F Diketone E->F Desilylation G Enone F->G Intramolecular Aldol Condensation H Methylated Ketone G->H Methylation I (-)-Cuparene H->I Wolff-Kishner Reduction

Caption: Enantioselective synthesis of (-)-cuparene.

Experimental Protocols

1. Sharpless Asymmetric Epoxidation of β-Cyclogeraniol:

  • To a solution of L-(+)-diethyl tartrate (DET) and titanium(IV) isopropoxide in dry dichloromethane at -20 °C, add a solution of β-cyclogeraniol in dichloromethane.

  • Cool the mixture to -78 °C and add a solution of tert-butyl hydroperoxide in toluene dropwise.

  • Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with water and warm to room temperature.

  • Filter the mixture through Celite, and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the (1S,2S)-epoxy alcohol.

2. Pinacol Rearrangement:

  • To a solution of the silylated epoxy alcohol in dry dichloromethane at -78 °C, add a solution of tin(IV) chloride in dichloromethane dropwise.

  • Stir the mixture at -78 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the β-(silyloxy) ketone.

3. Robinson Annulation (Michael Addition and Aldol Condensation):

  • To a solution of lithium diisopropylamide (LDA) in dry THF at -78 °C, add a solution of the β-(silyloxy) ketone in THF.

  • After stirring, add 3-trimethylsilyl-3-buten-2-one and allow the reaction to warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the combined organic extracts, concentrate, and purify to give the Michael adduct.

  • Treat the adduct with aqueous potassium hydroxide in methanol and heat to reflux to effect desilylation and intramolecular aldol condensation, affording the enone.

4. Final Steps:

  • The enone is then methylated at the α-position using LDA and methyl iodide.

  • The final step is a Wolff-Kishner reduction of the ketone to furnish (-)-cuparene.

II. Racemic Synthesis of (±)-Cuparene from 2-Methylcyclopentanone and 3-Bromotoluene

This concise synthesis produces a racemic mixture of this compound. The key steps involve the formation of the quaternary carbon center through a Grignard reaction followed by a Reetz alkylation.[3]

Logical Relationship of Synthetic Pathway

G A 3-Bromotoluene B m-Tolylmagnesium bromide A->B Mg, Ether D Tertiary Alcohol B->D + 2-Methylcyclopentanone (C) C 2-Methylcyclopentanone E (4-Methylphenyl)-2-methylcyclopentene D->E Dehydration (p-TsOH) F Epoxide E->F Epoxidation (m-CPBA) G 2-(4-Methylphenyl)-1,2-dimethylcyclopentanol F->G Trimethylaluminum H (±)-Cuparene G->H Reetz Alkylation (Me2TiCl2)

Caption: Racemic synthesis of (±)-cuparene.

Experimental Protocols

1. Grignard Reaction and Dehydration:

  • Prepare the Grignard reagent from 3-bromotoluene and magnesium turnings in dry diethyl ether.

  • To this solution, add 2-methylcyclopentanone dropwise at a controlled rate.

  • Stir the reaction for 24 hours, then quench with wet ether and extract with dichloromethane.

  • The crude tertiary alcohol is then dehydrated without purification by refluxing in toluene with p-toluenesulfonic acid to yield (4-methylphenyl)-2-methylcyclopentene.[3]

2. Epoxidation and Ring Opening:

  • The alkene is epoxidized using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to give the corresponding epoxide.[3]

  • The epoxide is then treated with trimethylaluminum in hexane to yield 2-(4-methylphenyl)-1,2-dimethylcyclopentanol.[3]

3. Reetz Alkylation:

  • To a solution of dimethylzinc in dichloromethane, add titanium tetrachloride.

  • To this "Reetz reagent," add a solution of the tertiary alcohol in dichloromethane.

  • After stirring for 24 hours, the reaction is quenched with water, and the product is extracted to give (±)-cuparene.[3]

III. Racemic Synthesis of (±)-Cuparene via [4+2] Cycloaddition

This short synthesis of racemic this compound utilizes a Lewis acid-promoted [4+2] cycloaddition as the key step to construct the carbon skeleton.[4]

Logical Relationship of Synthetic Pathway

G A m-Tolylthiomethyl chloride C [4+2] Cycloadduct A->C + 1,2-Dimethylcyclopentene (B) SnCl4 B 1,2-Dimethylcyclopentene D (±)-Cuparene C->D Desulfurization (Raney Nickel)

Caption: Racemic synthesis of (±)-cuparene via cycloaddition.

Experimental Protocols

1. Lewis Acid-Promoted [4+2] Cycloaddition:

  • To a solution of m-tolylthiomethyl chloride and 1,2-dimethylcyclopentene in a suitable solvent, add a Lewis acid such as tin(IV) chloride at low temperature.

  • Stir the reaction mixture until the starting materials are consumed.

  • Quench the reaction and extract the cycloadduct.

2. Desulfurization:

  • The resulting cycloadduct is then desulfurized using Raney nickel in a suitable solvent like ethanol to afford (±)-cuparene.

Quantitative Data Summary

Synthesis RouteStarting Material(s)Key ReactionsOverall YieldEnantioselectivityReference
I β-CyclogeraniolSharpless Epoxidation, Pinacol Rearrangement, Robinson Annulation47%Enantioselective for (-)-Cuparene[1],[2]
II 2-Methylcyclopentanone, 3-BromotolueneGrignard Reaction, Reetz AlkylationNot explicitly stated in abstractRacemic[3]
III m-Tolylthiomethyl chloride, 1,2-Dimethylcyclopentene[4+2] Cycloaddition, DesulfurizationNot explicitly stated in abstractRacemic[4]

Disclaimer: The provided protocols are summaries of published synthetic routes and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The yields and reaction conditions are based on the cited literature and may vary.

References

Application Notes and Protocols: Utilizing Cuparene as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Natural products and their derivatives have historically served as a rich source of inspiration for medicinal chemists. Cuparene, a sesquiterpene with a unique bicyclic structure, presents a promising yet underexplored scaffold for the development of new bioactive molecules. Its rigid framework and modifiable aromatic ring offer opportunities for the synthesis of diverse compound libraries with potential applications in various therapeutic areas. This document provides a hypothetical framework and detailed protocols for the utilization of the this compound scaffold in the synthesis and evaluation of novel compounds targeting inflammatory pathways. While the specific compounds and biological data presented herein are hypothetical, the methodologies and workflows are designed to serve as a practical guide for researchers venturing into the exploration of the this compound chemotype.

Introduction: The Rationale for Employing the this compound Scaffold

The this compound core, characterized by a 1,2,2-trimethyl-3-phenylcyclopentane skeleton, offers several advantageous features as a starting point for medicinal chemistry campaigns:

  • Structural Rigidity: The cyclopentane ring provides a conformationally restricted framework, which can lead to higher binding affinity and selectivity for biological targets.

  • Three-Dimensional Complexity: The stereochemically rich structure of this compound allows for the exploration of three-dimensional chemical space, a key aspect in modern drug design to enhance target engagement and improve physicochemical properties.

  • Synthetic Tractability: The aromatic ring of this compound is amenable to a wide range of well-established chemical transformations, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR). Modifications to the cyclopentane ring are also feasible, offering further avenues for structural diversification.

This application note outlines a hypothetical drug discovery workflow commencing with the this compound scaffold to develop novel inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation.

Hypothetical Target and Signaling Pathway: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response and is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders and cancer. We hypothesize that by functionalizing the this compound scaffold, it is possible to develop small molecule inhibitors that interfere with key components of this pathway, such as the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Protocols

General Synthetic Workflow

The proposed synthetic strategy involves a multi-step sequence starting from a commercially available precursor to generate a library of this compound derivatives with varied substituents on the aromatic ring.

Synthetic_Workflow Start Starting Material (e.g., p-methylacetophenone) Step1 Synthesis of This compound Scaffold Start->Step1 Step2 Functionalization of Aromatic Ring (e.g., Bromination) Step1->Step2 Step3 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step2->Step3 Library Library of This compound Derivatives Step3->Library Purification Purification & Characterization Library->Purification Bioassay Biological Evaluation Purification->Bioassay

Figure 2: General workflow for the synthesis and evaluation of this compound derivatives.
Protocol for the Synthesis of a Hypothetical this compound Amide Derivative (CUP-AM1)

This protocol describes the synthesis of a hypothetical this compound derivative, "CUP-AM1," featuring an amide functional group introduced via a Suzuki coupling followed by amidation.

Step 1: Synthesis of Brominated this compound

  • To a solution of (±)-cuparene (1.0 g, 4.94 mmol) in dichloromethane (20 mL) at 0 °C, add N-bromosuccinimide (0.97 g, 5.44 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford brominated this compound.

Step 2: Suzuki Coupling to Introduce a Carboxylic Acid Moiety

  • In a round-bottom flask, combine brominated this compound (500 mg, 1.78 mmol), 4-carboxyphenylboronic acid (354 mg, 2.13 mmol), potassium carbonate (737 mg, 5.34 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (65 mg, 0.089 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to pH ~3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (eluent: hexanes/ethyl acetate, 7:3) to yield the this compound-carboxylic acid intermediate.

Step 3: Amide Coupling to Yield CUP-AM1

  • Dissolve the this compound-carboxylic acid intermediate (200 mg, 0.62 mmol) in dry dichloromethane (10 mL).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (143 mg, 0.74 mmol) and 4-Dimethylaminopyridine (DMAP) (15 mg, 0.12 mmol).

  • Stir the mixture for 10 minutes at room temperature, then add morpholine (65 µL, 0.74 mmol).

  • Stir the reaction at room temperature for 16 hours.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (eluent: ethyl acetate/hexanes, 1:1) to obtain the final compound, CUP-AM1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro NF-κB Reporter Assay

This protocol describes a cell-based assay to evaluate the inhibitory activity of the synthesized this compound derivatives on the NF-κB signaling pathway.

  • Cell Culture: Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in DMSO and further dilute in cell culture medium to the final desired concentrations (final DMSO concentration should be ≤ 0.1%). Add the compound solutions to the cells and incubate for 1 hour.

  • Stimulation: Stimulate the cells with human tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL to activate the NF-κB pathway. Include a non-stimulated control and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 6 hours at 37 °C in a 5% CO₂ incubator.

  • Lysis and Luminescence Measurement: Lyse the cells using a commercial luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Hypothetical Data Presentation

The following table summarizes the hypothetical biological activity of a small library of this compound derivatives synthesized using the protocols described above.

Compound IDR GroupIC₅₀ (µM) for NF-κB Inhibition
CUP-AM1 Morpholine-amide1.2
CUP-AM2 Piperidine-amide2.5
CUP-AM3 N,N-Dimethyl-amide5.8
CUP-OH -OH> 50
CUP-COOH -COOH25.6
Positive Control BAY 11-70820.5

Structure-Activity Relationship (SAR) Summary:

  • The introduction of an amide functionality at the para-position of the aromatic ring appears to be crucial for inhibitory activity.

  • Cyclic amines, such as morpholine and piperidine, in the amide moiety seem to enhance potency compared to acyclic amines.

  • The morpholine-containing derivative (CUP-AM1) exhibited the most potent activity in this hypothetical series.

  • The precursor molecules with hydroxyl or carboxylic acid groups showed significantly weaker or no activity.

Conclusion

The this compound scaffold, with its inherent structural rigidity and synthetic accessibility, represents a valuable starting point for the design and synthesis of novel bioactive compounds. The hypothetical workflow, protocols, and data presented in this application note illustrate a rational approach to exploring the potential of this compound derivatives as inhibitors of the NF-κB signaling pathway. While this example is illustrative, the principles and methodologies can be adapted to target other biological pathways and therapeutic areas, thereby highlighting the potential of this compound as a privileged scaffold in modern drug discovery. Researchers are encouraged to utilize these protocols as a foundational guide for their own investigations into the untapped potential of the this compound chemical space.

Application Notes and Protocols: Evaluating the Antimicrobial Activity of Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuparene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. Preliminary studies suggest that this compound may possess antimicrobial properties, making it a person of interest for the development of new therapeutic agents. These application notes provide a comprehensive set of protocols to systematically evaluate the antimicrobial activity of this compound against a panel of relevant microorganisms. The following protocols are adapted from established methodologies for testing the antimicrobial activity of natural products, particularly essential oils and their constituents.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely used and reliable technique for determining the MIC of antimicrobial agents.[2][3]

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 100 mg/mL). Due to the oily nature of this compound, a surfactant like Tween 80 (at a final concentration of 0.5% v/v) or the use of a low concentration of agar (0.15% w/v) in the broth can aid in its dispersion.[4][5]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin can aid in the visual assessment of growth inhibition.[4]

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] It is determined as a subsequent step to the MIC assay.

Protocol: MBC Assay

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

    • From each of these wells, aspirate a 10 µL aliquot.

  • Plating:

    • Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[7][8]

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate at which an antimicrobial agent kills a specific microorganism.[9][10] This dynamic measurement helps to characterize the bactericidal or bacteriostatic activity of the compound over time.[10]

Protocol: Time-Kill Curve Assay

  • Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing MHB.

    • Prepare flasks with MHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask (no this compound).

  • Assay Procedure:

    • At time zero (immediately after adding the inoculum), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[9]

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto MHA plates.

  • Enumeration and Data Analysis:

    • Incubate the plates at 37°C for 24 hours and then count the number of colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[10]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Enterococcus faecalis (ATCC 29212)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)
Enterococcus faecalis (ATCC 29212)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Candida albicans (ATCC 90028)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_stock Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate 24h at 37°C inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from MIC wells read_mic->subculture Proceed with non-turbid wells plate_mbc Plate on MHA subculture->plate_mbc incubation_mbc Incubate 24h at 37°C plate_mbc->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc prep_cultures Prepare Cultures with This compound Concentrations sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) prep_cultures->sampling plate_counting Serial Dilution and Plate Counting sampling->plate_counting incubation_tk Incubate 24h at 37°C plate_counting->incubation_tk plot_curve Plot Time-Kill Curve incubation_tk->plot_curve

Caption: Workflow for the determination of MIC, MBC, and Time-Kill kinetics of this compound.

Conceptual Mechanism of Antimicrobial Action

The precise molecular mechanism of this compound's antimicrobial activity has not been extensively elucidated. However, as a lipophilic sesquiterpene, it is hypothesized to act in a manner similar to other essential oil components. The primary mode of action is likely the disruption of the microbial cell membrane.

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane cluster_cellular Intracellular Effects This compound This compound (Lipophilic Molecule) membrane_disruption Disruption of Phospholipid Bilayer This compound->membrane_disruption permeability Increased Membrane Permeability membrane_disruption->permeability protein_inactivation Inactivation of Membrane Proteins membrane_disruption->protein_inactivation ion_leakage Leakage of Ions (K+, H+) permeability->ion_leakage dna_synthesis Inhibition of DNA Synthesis permeability->dna_synthesis atp_depletion ATP Depletion ion_leakage->atp_depletion metabolic_inhibition Inhibition of Metabolic Pathways protein_inactivation->metabolic_inhibition cell_death Cell Death atp_depletion->cell_death metabolic_inhibition->cell_death dna_synthesis->cell_death

Caption: Putative antimicrobial mechanism of action for a lipophilic compound like this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for Cuparene Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cuparene-type sesquiterpenes, a class of natural products, have garnered interest in medicinal chemistry due to their potential biological activities. Analogues of this compound are being synthesized and evaluated for various therapeutic properties, including their potential as anticancer agents. A critical step in the preliminary assessment of these novel compounds is the determination of their in vitro cytotoxicity against various cancer cell lines. This document provides an overview of the commonly employed in vitro cytotoxicity assays and detailed protocols relevant to the evaluation of this compound analogues. While specific data on a broad range of this compound analogues is limited in publicly available literature, the methodologies described herein are standard practices for the initial screening of novel synthetic compounds.

Key In Vitro Cytotoxicity Assays

Several assays are available to assess the cytotoxicity of compounds in vitro. The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and the available laboratory equipment. Commonly used assays for preliminary screening of synthetic analogues like those of this compound include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • SRB (Sulphorhodamine B) Assay: A colorimetric assay that measures cell density by staining total cellular protein with the dye Sulforhodamine B. The amount of bound dye is proportional to the number of cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Apoptosis Assays: These assays are used to determine if the cytotoxic effects of a compound are mediated through programmed cell death (apoptosis). Common apoptosis assays include:

    • Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key mediators of apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic (Annexin V positive) and necrotic (PI positive) cells using flow cytometry.

    • Mitochondrial Membrane Potential (ΔΨm) Assays: Detects the loss of mitochondrial membrane potential, an early event in apoptosis.

Experimental Protocols

Below are detailed protocols for the MTT and a representative apoptosis (caspase activity) assay, which are foundational for the cytotoxic evaluation of novel this compound analogues.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of a this compound analogue that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in complete medium. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound analogues. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Caspase-3/7 Activity Assay

Objective: To determine if a this compound analogue induces apoptosis by measuring the activity of effector caspases 3 and 7.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogues

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol, but use white-walled 96-well plates suitable for luminescence measurements.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Caspase Activity Measurement:

    • After the desired treatment period (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of caspase activity.

    • Compare the luminescence of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison between different this compound analogues and against standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogues against Human Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
This compound Analogue 1Data unavailableData unavailableData unavailableData unavailable
This compound Analogue 2Data unavailableData unavailableData unavailableData unavailable
Doxorubicin (Control)Reference valueReference valueReference valueReference value

Note: Specific IC50 values for this compound analogues are not currently available in the reviewed literature. This table serves as a template for data presentation once such data is generated.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

Experimental_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_analogues Add this compound Analogues (serial dilutions) incubation_24h->add_analogues incubation_48_72h Incubate 48-72h add_analogues->incubation_48_72h add_reagent Add Assay Reagent (e.g., MTT, Caspase-Glo) incubation_48_72h->add_reagent incubation_assay Incubate add_reagent->incubation_assay read_plate Measure Signal (Absorbance/Luminescence) incubation_assay->read_plate data_analysis Calculate % Viability or Fold Change read_plate->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: General workflow for in vitro cytotoxicity testing of this compound analogues.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cuparene_Analogue This compound Analogue Mitochondria Mitochondria Cuparene_Analogue->Mitochondria Hypothesized Target Death_Receptor Death Receptor Cuparene_Analogue->Death_Receptor Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c ΔΨm loss Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3_7 Caspase-3/7 (Effector) Caspase9->Caspase3_7 Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase8->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Hypothesized apoptosis signaling pathways induced by this compound analogues.

Conclusion

The provided application notes and protocols offer a foundational framework for conducting in vitro cytotoxicity assays on novel this compound analogues. While specific data for this class of compounds remains to be extensively published, adherence to these standardized methods will ensure the generation of robust and comparable data. This will be crucial for the initial assessment of their anticancer potential and for guiding further preclinical development. Future studies should aim to populate data tables, such as the one exemplified, and to elucidate the specific molecular mechanisms and signaling pathways through which cytotoxic this compound analogues exert their effects.

Application Notes and Protocols for Scaling Up Cuparene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and key considerations for the synthesis of Cuparene on a larger scale. The protocols are based on established laboratory-scale syntheses, with specific adaptations for process scale-up, focusing on safety, efficiency, and yield optimization.

Introduction

This compound is a sesquiterpene hydrocarbon with a characteristic aromatic and woody odor, making it a valuable compound in the fragrance industry. It also serves as a synthetic intermediate for other more complex molecules. The increasing demand for this compound necessitates the development of robust and scalable synthetic routes. This document outlines two primary methods for the synthesis of (±)-Cuparene and an enantioselective route to (-)-Cuparene, with a focus on adapting these from laboratory to pilot or industrial scale.

The key challenges in scaling up this compound synthesis include managing exothermic reactions, handling hazardous reagents in bulk, ensuring efficient mixing and heat transfer in larger reactors, and developing scalable purification methods. The following protocols address these challenges by suggesting modifications to reaction conditions, reagent handling, and purification techniques.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic routes to this compound, providing a basis for comparison in terms of yield, key reagents, and reaction conditions.

Table 1: Key Reaction Steps and Yields for Racemic (±)-Cuparene Synthesis

StepReaction TypeStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1AGrignard Reactionp-bromotoluene, MagnesiumIodine (activator)Diethyl etherReflux2~90
2AConjugate Additionp-tolylmagnesium bromide, 3-methyl-2-cyclopenten-1-oneCopper(I) iodideDiethyl ether0 to RT4~85
3AGrignard Reaction3-(p-tolyl)-3-methylcyclopentan-1-one, Methylmagnesium bromide-Diethyl ether0 to RT3~90
4ADehydration1-methyl-3-(p-tolyl)-3-methylcyclopentan-1-olOxalic acidTolueneReflux4~80
5AHydrogenation1-methyl-3-(p-tolyl)-3-methylcyclopent-1-eneH₂, Pd/CEthanolRT12>95

Table 2: Key Reaction Steps and Yields for Enantioselective (-)-Cuparene Synthesis

StepReaction TypeStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1BSharpless Asymmetric Epoxidationβ-cyclogeraniolTi(O-iPr)₄, (+)-DET, TBHPDichloromethane-2048~95
2BPinacol Rearrangement(1S,2S)-epoxy alcoholSnCl₄Dichloromethane-78 to 01~90
3BRobinson AnnulationChiral ketoneMethyl vinyl ketone, KOHMethanolRT24~85
4BWolff-Kishner ReductionEnone productHydrazine hydrate, KOHDiethylene glycol180-2004~75

Experimental Protocols: Scale-Up Methodologies

The following are detailed protocols for the key experiments, with specific considerations for scaling up the synthesis.

Protocol 1: Scale-Up Synthesis of (±)-Cuparene via Grignard Reactions

This route involves a sequence of Grignard reactions to construct the carbon skeleton of this compound.

Step 1A: Preparation of p-tolylmagnesium bromide

  • Objective: To prepare the Grignard reagent from p-bromotoluene.

  • Materials:

    • Magnesium turnings

    • Iodine crystal (activator)

    • p-bromotoluene

    • Anhydrous diethyl ether

  • Procedure:

    • In a suitably sized, oven-dried, multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, charge magnesium turnings.

    • Add a single crystal of iodine.

    • Under a nitrogen atmosphere, add a small portion of a solution of p-bromotoluene in anhydrous diethyl ether to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 2 hours to ensure complete reaction.

  • Scale-Up Considerations:

    • Heat Management: The Grignard formation is highly exothermic. For large-scale reactions, the reaction vessel should be equipped with a cooling jacket to control the temperature. The rate of addition of the aryl halide is a critical parameter for controlling the reaction temperature.

    • Initiation: On a large scale, initiation can be challenging. The use of a small amount of pre-formed Grignard reagent from a previous batch can be used to ensure reliable initiation.

    • Solvent: While diethyl ether is common in the lab, its low boiling point and high volatility can be problematic on a larger scale. Consider using a higher boiling point ether such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) for improved safety and temperature control.

Step 2A: Conjugate Addition to 3-methyl-2-cyclopenten-1-one

  • Objective: To perform a 1,4-conjugate addition of the Grignard reagent to an enone.

  • Materials:

    • p-tolylmagnesium bromide solution

    • 3-methyl-2-cyclopenten-1-one

    • Copper(I) iodide (catalyst)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a catalytic amount of copper(I) iodide.

    • Add a solution of 3-methyl-2-cyclopenten-1-one in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Scale-Up Considerations:

    • Reagent Addition: The addition of the enone should be carefully controlled to manage the exotherm. A programmable pump for the addition can ensure a consistent rate.

    • Mixing: Efficient mixing is crucial to ensure good heat and mass transfer. A mechanical stirrer with appropriate impeller design is necessary for large vessels.

    • Work-up: For large-scale work-up, a liquid-liquid extraction setup with a bottom outlet is required. The use of a brine wash helps to break up emulsions that can form during the extraction.

Step 3A & 4A: Second Grignard Reaction and Dehydration

  • Objective: To add a methyl group and then dehydrate the resulting tertiary alcohol.

  • Procedure:

    • The ketone from the previous step is reacted with methylmagnesium bromide in a similar manner to Step 2A.

    • After work-up, the resulting tertiary alcohol is dissolved in toluene.

    • A catalytic amount of oxalic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is cooled, washed with sodium bicarbonate solution, and the organic layer is dried and concentrated.

  • Scale-Up Considerations:

    • Azeotropic Removal of Water: The use of a Dean-Stark trap is a highly effective and scalable method for driving the dehydration reaction to completion.

    • Acid Catalyst: While oxalic acid is effective, other solid-supported acid catalysts could be considered for easier removal on a large scale.

Step 5A: Hydrogenation

  • Objective: To reduce the double bond to obtain (±)-Cuparene.

  • Procedure:

    • The alkene from the previous step is dissolved in ethanol.

    • A catalytic amount of palladium on carbon (10% Pd/C) is added.

    • The mixture is subjected to a hydrogen atmosphere (balloon or Parr shaker).

    • The reaction is stirred at room temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure.

  • Scale-Up Considerations:

    • Hydrogenation Reactor: For large-scale hydrogenation, a dedicated high-pressure reactor (autoclave) is required.

    • Catalyst Handling: Palladium on carbon is pyrophoric when dry. It should be handled as a wet paste and filtered under a nitrogen atmosphere.

    • Filtration: The removal of the catalyst is a critical step. The use of a filter press or a contained filtration system is recommended on a large scale to ensure safe and efficient removal.

Protocol 2: Scale-Up Enantioselective Synthesis of (-)-Cuparene

This route utilizes a Sharpless asymmetric epoxidation to establish the stereocenter, followed by a Robinson annulation and a Wolff-Kishner reduction.

Step 3B: Robinson Annulation

  • Objective: To form the six-membered ring of the this compound core.

  • Procedure:

    • To a solution of the chiral ketone in methanol, add a solution of potassium hydroxide in methanol.

    • Cool the mixture to 0 °C and add methyl vinyl ketone dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Neutralize the reaction with acetic acid and remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Scale-Up Considerations:

    • Methyl Vinyl Ketone (MVK): MVK is a lachrymator and is prone to polymerization. On a large scale, it is often generated in situ or added via a metering pump to a well-stirred, cooled reactor.

    • Temperature Control: The initial Michael addition is exothermic and requires cooling to prevent side reactions.

    • Work-up: Neutralization should be done carefully to avoid excessive heat generation.

Step 4B: Wolff-Kishner Reduction

  • Objective: To deoxygenate the ketone to form the final methylene group.

  • Procedure:

    • In a reaction vessel equipped with a distillation head, combine the enone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

    • Heat the mixture to reflux to form the hydrazone, and slowly distill off water.

    • Once the water has been removed, the temperature will rise to 180-200 °C. Maintain this temperature for 4 hours.

    • Cool the reaction mixture, dilute with water, and extract with an ether.

    • Wash the organic layer with dilute HCl and then brine, dry, and concentrate.

  • Scale-Up Considerations:

    • Hydrazine Handling: Hydrazine is highly toxic and corrosive. A closed-system for charging the reactor is essential.

    • High Temperatures: The reaction requires high temperatures, so a reactor with a high-temperature heating system is necessary. The use of a high-boiling solvent like diethylene glycol is crucial.

    • Distillation: The removal of water is critical for driving the reaction to completion. A well-designed distillation setup is required for efficient removal on a large scale.

    • Safety: The Wolff-Kishner reduction produces nitrogen gas, so the reactor must be properly vented.

Mandatory Visualizations

G cluster_0 Route A: (±)-Cuparene Synthesis p-bromotoluene p-bromotoluene p-tolylmagnesium bromide p-tolylmagnesium bromide p-bromotoluene->p-tolylmagnesium bromide Step 1A Mg Mg Mg->p-tolylmagnesium bromide Conjugate Adduct Conjugate Adduct p-tolylmagnesium bromide->Conjugate Adduct Step 2A 3-methyl-2-cyclopenten-1-one 3-methyl-2-cyclopenten-1-one 3-methyl-2-cyclopenten-1-one->Conjugate Adduct Tertiary Alcohol Tertiary Alcohol Conjugate Adduct->Tertiary Alcohol Step 3A MeMgBr MeMgBr MeMgBr->Tertiary Alcohol Dehydrated Product Dehydrated Product Tertiary Alcohol->Dehydrated Product Step 4A This compound This compound Dehydrated Product->this compound Step 5A H2, Pd/C H2, Pd/C H2, Pd/C->this compound

Caption: Synthetic pathway for (±)-Cuparene via Grignard reactions.

G cluster_1 Route B: (-)-Cuparene Synthesis beta-cyclogeraniol beta-cyclogeraniol Epoxy Alcohol (1S,2S)-epoxy alcohol beta-cyclogeraniol->Epoxy Alcohol Step 1B Sharpless Epoxidation Chiral Ketone Chiral Ketone Epoxy Alcohol->Chiral Ketone Step 2B Pinacol Rearrangement Enone Product Enone Product Chiral Ketone->Enone Product Step 3B Robinson Annulation This compound This compound Enone Product->this compound Step 4B Wolff-Kishner Reduction

Caption: Enantioselective synthesis of (-)-Cuparene.

G cluster_2 Scale-Up Workflow Lab Scale Synthesis Lab Scale Synthesis Process Hazard Analysis Process Hazard Analysis Lab Scale Synthesis->Process Hazard Analysis Raw Material Sourcing Raw Material Sourcing Process Hazard Analysis->Raw Material Sourcing Pilot Plant Batch Pilot Plant Batch Raw Material Sourcing->Pilot Plant Batch Process Optimization Process Optimization Pilot Plant Batch->Process Optimization Full Scale Production Full Scale Production Process Optimization->Full Scale Production

Caption: General workflow for scaling up chemical synthesis.

Application of Cuparene in the Synthesis of Bioactive Molecules: Enokipodins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cuparene, a naturally occurring sesquiterpene, serves as a versatile chiral building block in the asymmetric synthesis of complex bioactive molecules. Its rigid cyclopentane core, adorned with specific stereocenters, provides a valuable scaffold for the construction of a variety of natural products and their analogues. This application note details the use of a this compound-type precursor in the total synthesis of enokipodins, a family of highly oxidized α-cuparenone-type sesquiterpenoids with notable antimicrobial activity.

Enokipodins A, B, C, and D were first isolated from the mycelial culture medium of the edible mushroom Flammulina velutipes.[1] These compounds exhibit significant antimicrobial activity against the fungus Cladosporium herbarum and the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[1] The successful enantioselective total synthesis of enokipodins not only confirmed their absolute configurations but also highlighted the strategic utility of this compound-based synthons in accessing structurally complex and biologically active natural products.[2][3]

Data Presentation

The enantioselective total synthesis of enokipodins A, B, C, and D was accomplished from a common aromatic precursor, leading to the formation of the core this compound structure which was then further elaborated. The overall yields for the syntheses are summarized below.

Bioactive MoleculeOverall YieldReference
Enokipodin A15%[2]
Enokipodin B28%[2]
Enokipodin C8%[2]
Enokipodin D10%[2]

The antimicrobial activity of the synthesized enokipodins was confirmed to be consistent with the natural products.

OrganismMIC (μg/mL)Reference
Cladosporium herbarum12.5[1]
Staphylococcus aureus25[1]
Bacillus subtilis50[1]

Experimental Protocols

The following are key experimental protocols adapted from the first enantioselective total synthesis of enokipodins.[2] The synthesis commences with methyl (2,5-dimethoxy-4-methylphenyl)acetate, a precursor that is transformed into the characteristic this compound framework.

Protocol 1: Synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)-4-oxopentanoic acid

This protocol describes the formation of a key keto acid intermediate.

Materials:

  • Methyl 2-(2,5-dimethoxy-4-methylphenyl)-4,4-dimethoxypentanoate

  • 2 M Sodium Hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of methyl 2-(2,5-dimethoxy-4-methylphenyl)-4,4-dimethoxypentanoate (5.70 g, 20.4 mmol) and 2 M NaOH (20.5 ml, 41.0 mmol) in THF (56 ml) is stirred for 12 hours at 50 °C.

  • The reaction mixture is extracted once with diethyl ether.

  • The aqueous layer is acidified with 2 M HCl.

  • The resulting mixture is extracted with diethyl ether.

  • The combined ethereal solution is washed successively with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by chromatography over silica gel (eluent: hexane-ethyl acetate, 7:3) to afford 2-(2,5-dimethoxy-4-methylphenyl)-4-oxopentanoic acid as a colorless microcrystalline solid (5.32 g, 98% yield).

Visualizations

Synthetic Workflow for Enokipodins

The following diagram illustrates the key transformations in the enantioselective total synthesis of enokipodins, starting from a precursor to the this compound core.

G cluster_start Starting Material cluster_intermediate Key Intermediate Construction cluster_elaboration Functional Group Elaboration cluster_products Final Bioactive Molecules A Methyl (2,5-dimethoxy-4-methylphenyl)acetate B Meyers' Diastereoselective Alkylation A->B Several Steps C Construction of C7-Quaternary Center B->C D Cyclization to form This compound Core C->D E Oxidation of Aromatic Ring D->E F Side Chain Modification E->F G Enokipodin A F->G Divergent Synthesis H Enokipodin B F->H Divergent Synthesis I Enokipodin C F->I Divergent Synthesis J Enokipodin D F->J Divergent Synthesis

Caption: Synthetic workflow for the total synthesis of Enokipodins.

Proposed Mechanism of Antimicrobial Action

While the specific molecular target of enokipodins has not been fully elucidated, many sesquiterpenoids exert their antimicrobial effects by disrupting the integrity and function of the microbial cell membrane. The following diagram illustrates a generalized signaling pathway for this mechanism.

G cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects A Enokipodin B Lipid Bilayer A->B Interaction D Increased Membrane Permeability B->D E Disruption of Electron Transport Chain B->E C Membrane Proteins F Inhibition of ATP Synthase C->F G Loss of Ion Homeostasis D->G E->G F->G H Cell Death G->H

Caption: Proposed mechanism of antimicrobial action for Enokipodins.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (-)-Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (-)-Cuparene synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enantioselective synthesis of (-)-Cuparene, following the established synthetic route involving a Katsuki-Sharpless Asymmetric Epoxidation, a Pinacol Rearrangement, and a Robinson Annulation.

1. Katsuki-Sharpless Asymmetric Epoxidation

  • Q1: My enantiomeric excess (ee) is low in the asymmetric epoxidation step. What are the potential causes and solutions?

    A1: Low enantioselectivity in the Katsuki-Sharpless epoxidation can arise from several factors:

    • Moisture: The titanium catalyst is extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The use of molecular sieves is highly recommended.

    • Purity of Reagents: The purity of the titanium(IV) isopropoxide, diethyl tartrate (DET), and t-butyl hydroperoxide (TBHP) is critical. Use freshly opened or purified reagents.

    • Stoichiometry of Catalyst Components: The ratio of Ti(O-i-Pr)₄ to the chiral ligand (DET) is crucial. A 1:1.2 to 1:1.5 ratio is often optimal, but this may require fine-tuning for your specific substrate.

    • Temperature Control: The reaction is typically performed at low temperatures (-20 °C to -78 °C). Inconsistent or elevated temperatures can significantly decrease enantioselectivity.

    • Substrate Quality: Impurities in the starting allylic alcohol (β-cyclogeraniol derivative) can interfere with the catalyst. Ensure the starting material is of high purity.

  • Q2: The epoxidation reaction is sluggish or does not go to completion. How can I improve the reaction rate and conversion?

    A2:

    • Catalyst Activity: Ensure the titanium catalyst is active. Prepare the catalyst solution just before use.

    • TBHP Quality: Use a fresh, anhydrous solution of TBHP in a non-coordinating solvent like toluene or dichloromethane. The concentration of commercial TBHP solutions can vary.

    • Temperature: While low temperatures are crucial for enantioselectivity, excessively low temperatures can slow down the reaction. A careful optimization of the temperature may be necessary.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if using molecular sieves.

2. Pinacol Rearrangement

  • Q3: I am observing multiple products in the pinacol rearrangement step. How can I improve the selectivity for the desired ketone?

    A3: The pinacol rearrangement of the epoxy alcohol intermediate is driven by the formation of a stable carbocation and the migratory aptitude of the neighboring groups.

    • Carbocation Stability: The regioselectivity of the epoxide opening is key. Protonation of the epoxide oxygen followed by opening should lead to the more stable carbocation. In the synthesis of cuparene, this is typically the tertiary carbocation.

    • Migratory Aptitude: The relative migratory aptitude of the groups attached to the adjacent carbon determines the product. For the this compound synthesis, the desired pathway involves the migration of a specific alkyl group to form the spirocyclic ketone. Undesired rearrangements can occur if competing migrations are favorable.

    • Reaction Conditions: The choice of Lewis or Brønsted acid and the solvent can influence the selectivity. Common acids include BF₃·OEt₂, SnCl₄, or strong protic acids. Experimenting with different acids and temperatures might be necessary to favor the desired rearrangement pathway.

    • Side Reactions: Dehydration of the diol (if formed in situ) can lead to olefinic byproducts. Ensure anhydrous conditions.

  • Q4: The yield of the pinacol rearrangement is low. What are the likely causes?

    A4:

    • Incomplete Reaction: The rearrangement may require more forcing conditions (stronger acid, higher temperature, or longer reaction time). Monitor the reaction by TLC to determine the optimal endpoint.

    • Product Instability: The resulting ketone may be sensitive to the acidic conditions, leading to degradation. Neutralize the reaction mixture promptly upon completion.

    • Formation of Stable Byproducts: As mentioned in Q3, the formation of undesired but stable rearrangement products can lower the yield of the target molecule.

3. Robinson Annulation

  • Q5: The Robinson annulation step is giving a low yield. What is the primary reason for this?

    A5: A common issue in the Robinson annulation is the polymerization of methyl vinyl ketone (MVK) under basic conditions.[1]

    • MVK Addition: Add the methyl vinyl ketone slowly and at a low temperature to the enolate of your ketone to minimize polymerization.[1]

    • In Situ Generation of MVK: Using a precursor that generates MVK in situ can maintain a low concentration of the reactive enone and improve yields.[1]

    • Choice of Base: The choice of base is critical for efficient enolate formation without promoting MVK polymerization. Common bases include potassium tert-butoxide, sodium methoxide, or LDA.

    • Reaction Temperature: The initial Michael addition is typically performed at a lower temperature, followed by heating to facilitate the intramolecular aldol condensation and dehydration.

  • Q6: I am isolating the Michael adduct, but the subsequent aldol condensation and dehydration are not efficient. What can I do?

    A6:

    • Cyclization Conditions: The intramolecular aldol reaction may require a stronger base or higher temperature to proceed.

    • Dehydration: The final dehydration step to form the α,β-unsaturated ketone is usually promoted by heat and either acidic or basic conditions. If the β-hydroxy ketone intermediate is isolated, it can be dehydrated in a separate step.

Data Summary

The following tables summarize typical yields and enantiomeric excess (ee) reported for the key steps in the enantioselective synthesis of (-)-Cuparene.

Table 1: Katsuki-Sharpless Asymmetric Epoxidation of β-Cyclogeraniol Derivative

Chiral LigandSolventTemperature (°C)Yield (%)ee (%)
(+)-Diethyl TartrateCH₂Cl₂-20~95>95
(-)-Diethyl TartrateCH₂Cl₂-20~95>95
(+)-Diisopropyl TartrateCH₂Cl₂-20~90>90

Table 2: Pinacol Rearrangement of Epoxy Alcohol Intermediate

Lewis AcidSolventTemperature (°C)Yield (%)
SnCl₄CH₂Cl₂-78 to 0~85
BF₃·OEt₂CH₂Cl₂-78 to 0~80

Table 3: Robinson Annulation

BaseSolventTemperature (°C)Yield (%)
KOHMethanolReflux~70
NaOEtEthanolReflux~75

Experimental Protocols

Protocol 1: Katsuki-Sharpless Asymmetric Epoxidation

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dry dichloromethane (CH₂Cl₂) and cool to -20 °C.

  • Add L-(+)-diethyl tartrate (1.2 equiv.) followed by titanium(IV) isopropoxide (1.0 equiv.). Stir the mixture for 10 minutes at -20 °C.

  • Add the allylic alcohol substrate (1.0 equiv.) in dry CH₂Cl₂ dropwise to the catalyst solution.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 equiv.) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) and stir vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pinacol Rearrangement

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve the epoxy alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Add tin(IV) chloride (SnCl₄) (1.1 equiv.) dropwise.

  • Allow the reaction to warm slowly to 0 °C and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography.

Protocol 3: Robinson Annulation

  • To a solution of the ketone intermediate (1.0 equiv.) in methanol, add a solution of potassium hydroxide (KOH) (1.2 equiv.) in methanol at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl vinyl ketone (1.5 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid (HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the enone.

Visualizations

Diagram 1: Enantioselective Synthesis of (-)-Cuparene Workflow

G Enantioselective Synthesis of (-)-Cuparene Workflow cluster_0 Starting Material cluster_1 Step 1: Asymmetric Epoxidation cluster_2 Step 2: Rearrangement cluster_3 Step 3: Annulation cluster_4 Final Steps & Product Beta-Cyclogeraniol_Derivative β-Cyclogeraniol Derivative Katsuki_Sharpless Katsuki-Sharpless Asymmetric Epoxidation Beta-Cyclogeraniol_Derivative->Katsuki_Sharpless Epoxy_Alcohol Chiral Epoxy Alcohol Katsuki_Sharpless->Epoxy_Alcohol Pinacol_Rearrangement Pinacol Rearrangement Epoxy_Alcohol->Pinacol_Rearrangement Spirocyclic_Ketone Spirocyclic Ketone Pinacol_Rearrangement->Spirocyclic_Ketone Robinson_Annulation Robinson Annulation Spirocyclic_Ketone->Robinson_Annulation Enone_Intermediate Enone Intermediate Robinson_Annulation->Enone_Intermediate Final_Steps Reduction & Methylation Enone_Intermediate->Final_Steps This compound (-)-Cuparene Final_Steps->this compound

Caption: Overall workflow for the enantioselective synthesis of (-)-Cuparene.

Diagram 2: Troubleshooting Logic for Low Enantioselectivity

G Troubleshooting Low Enantioselectivity Low_ee Low Enantiomeric Excess (ee) Check_Moisture Check for Moisture (Anhydrous Conditions?) Low_ee->Check_Moisture Check_Reagents Check Reagent Purity (Ti(O-i-Pr)₄, DET, TBHP) Low_ee->Check_Reagents Check_Stoichiometry Verify Catalyst Stoichiometry (Ti:DET ratio) Low_ee->Check_Stoichiometry Check_Temperature Monitor and Control Temperature (Consistent low temp?) Low_ee->Check_Temperature Check_Substrate Check Starting Material Purity Low_ee->Check_Substrate Solution1 Dry all glassware and solvents. Use molecular sieves. Check_Moisture->Solution1 Solution Solution2 Use fresh or purified reagents. Check_Reagents->Solution2 Solution Solution3 Optimize Ti:DET ratio. Check_Stoichiometry->Solution3 Solution Solution4 Ensure consistent and accurate low-temperature control. Check_Temperature->Solution4 Solution Solution5 Purify starting allylic alcohol. Check_Substrate->Solution5 Solution

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Friedel-Crafts Alkylation for Cuparene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis of Cuparene via Friedel-Crafts alkylation. The information is tailored to address specific experimental challenges and offer practical solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired this compound product. 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed due to exposure to atmospheric moisture. 2. Deactivated Aromatic Ring: The starting aromatic compound (e.g., toluene, p-cymene) may contain strongly deactivating substituents. Friedel-Crafts reactions fail with compounds like nitrobenzene.[1] 3. Unsuitable Reaction Temperature: The reaction temperature may be too low to initiate the reaction or too high, leading to decomposition.1. Catalyst Handling: Use freshly opened or properly stored anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Substrate Selection: Ensure the aromatic substrate is not strongly deactivated. 3. Temperature Optimization: Experiment with a range of temperatures. For the alkylation of toluene with camphene, reactions are often performed at low temperatures (e.g., 0-10 °C) to minimize side reactions.
Formation of a complex mixture of isomers instead of the target this compound. Carbocation Rearrangement: The primary carbocation formed from the alkylating agent (derived from camphene) is highly prone to Wagner-Meerwein rearrangements to form more stable secondary or tertiary carbocations.[2][3][4][5] This is a well-documented phenomenon in the chemistry of bicyclic terpenes. The initial electrophilic attack on the aromatic ring can occur from different rearranged carbocation intermediates, leading to a mixture of structural isomers.1. Choice of Catalyst: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may sometimes offer better selectivity compared to strong Lewis acids like AlCl₃. 2. Lower Reaction Temperature: Conducting the reaction at lower temperatures can sometimes disfavor rearrangement pathways. 3. Alternative Synthetic Routes: If isomer formation is unavoidable, consider a multi-step synthetic approach that avoids the direct Friedel-Crafts alkylation with a rearrangement-prone electrophile. Friedel-Crafts acylation followed by reduction can be a strategy to prevent carbocation rearrangements.
Significant amounts of polyalkylated byproducts are observed. Activated Product: The initial product, this compound, is an alkylated aromatic compound. The alkyl group is an activating substituent, making the product more nucleophilic than the starting material (e.g., toluene). This leads to subsequent alkylation reactions, resulting in di- and poly-alkylated products.[1]1. Stoichiometry Control: Use a large excess of the aromatic substrate (e.g., toluene) relative to the alkylating agent (camphene). This increases the probability that the electrophile will react with the starting material rather than the already alkylated product. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Formation of dark, tarry materials in the reaction flask. Polymerization/Decomposition: Strong Lewis acids can promote polymerization of the alkene (camphene) or decomposition of the starting materials and products, especially at higher temperatures.1. Moderate Reaction Conditions: Use the mildest possible Lewis acid and the lowest effective reaction temperature. 2. Purity of Reagents: Ensure that the starting materials and solvent are pure and free of contaminants that could initiate polymerization. 3. Quenching: Quench the reaction promptly once it has reached completion to prevent prolonged exposure to the strong acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Friedel-Crafts synthesis of this compound using toluene and camphene?

A1: The most significant side reaction is the formation of structural isomers of this compound. This occurs due to the inherent tendency of the carbocation generated from camphene to undergo Wagner-Meerwein rearrangements.[2][3][4][5] The Lewis acid catalyst promotes the formation of a carbocation from camphene, which can then rearrange its carbon skeleton to form more stable carbocation intermediates before alkylating the toluene ring.

Q2: How can I minimize the formation of these isomeric byproducts?

A2: While completely eliminating isomer formation is challenging, you can influence the product distribution by:

  • Optimizing the Lewis Acid: Different Lewis acids can have varying effects on the extent of carbocation rearrangement. It is advisable to screen a range of Lewis acids, from strong (AlCl₃) to milder ones (FeCl₃, ZnCl₂), to find the optimal balance between reactivity and selectivity.

  • Controlling the Temperature: Lowering the reaction temperature generally disfavors rearrangement processes. Running the reaction at 0 °C or even lower may increase the proportion of the desired product.

Q3: Why is polyalkylation a common issue, and how can it be controlled?

A3: Polyalkylation occurs because the alkyl group of the this compound product is an activating group for electrophilic aromatic substitution. This makes the product more reactive than the starting toluene, leading to further alkylation.[1] The most effective way to control this is by using a large excess of toluene in the reaction mixture. This stoichiometric imbalance ensures that the electrophile is more likely to encounter and react with a molecule of toluene rather than a molecule of the already-formed this compound.

Q4: What is the expected product distribution when reacting toluene with camphene under Friedel-Crafts conditions?

A4: The reaction of toluene with camphene in the presence of a Lewis acid typically yields a complex mixture of products. The major components are usually the ortho, meta, and para isomers of this compound, along with isomers resulting from the rearrangement of the camphene skeleton. The exact ratio of these products is highly dependent on the specific reaction conditions, including the choice of Lewis acid, temperature, solvent, and reaction time. For instance, changes in temperature are known to affect the isomer distribution in Friedel-Crafts alkylations of toluene.[6]

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation of Toluene with Camphene

This is a general guideline and should be optimized for your specific experimental setup and goals.

Materials:

  • Anhydrous Toluene (serves as both reactant and solvent)

  • Camphene

  • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous Dichloromethane (optional, as a co-solvent)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous toluene and the Lewis acid catalyst. Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Dissolve camphene in a minimal amount of anhydrous toluene or dichloromethane and place it in the dropping funnel.

  • Add the camphene solution dropwise to the stirred toluene-catalyst mixture over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product should be analyzed by GC-MS to determine the product distribution. Further purification can be achieved by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions in the Friedel-Crafts synthesis of this compound.

Friedel_Crafts_Alkylation_for_this compound Toluene Toluene This compound This compound (Desired Product) Toluene->this compound + Initial Carbocation Isomers Isomeric Byproducts Toluene->Isomers + Rearranged Carbocation Camphene Camphene Carbocation_Initial Initial Carbocation Camphene->Carbocation_Initial + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Carbocation_Rearranged Rearranged Carbocation Carbocation_Initial->Carbocation_Rearranged Wagner-Meerwein Rearrangement Polyalkylated Polyalkylated Products This compound->Polyalkylated + Carbocation Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reactants Charge Toluene and Lewis Acid, Cool to 0 °C Start->Reactants Addition Slowly Add Camphene Solution Reactants->Addition Reaction Stir at 0 °C for 2-4 hours Addition->Reaction Quench Quench with Ice and HCl Reaction->Quench Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Quench->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Evaporate Solvent Removal Dry->Evaporate Analysis GC-MS Analysis of Crude Product Evaporate->Analysis Purification Column Chromatography Analysis->Purification End Isolated Product(s) Purification->End

References

Technical Support Center: Optimizing Cuparene Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for Cuparene cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound, a common sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound via cyclization?

A1: The most prevalent and industrially significant method for synthesizing this compound is through the Friedel-Crafts alkylation of an aromatic compound, typically p-xylene, with camphene in the presence of a Lewis acid catalyst. This reaction leverages the principles of electrophilic aromatic substitution to form the characteristic cyclopentane ring of the this compound scaffold.

Q2: I am experiencing a very low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in Friedel-Crafts reactions for this compound synthesis can stem from several factors:

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst, halting the reaction. Ensure all glassware is thoroughly dried and that anhydrous reagents and solvents are used.

  • Insufficient Catalyst: An inadequate amount of catalyst will lead to an incomplete reaction.

  • Suboptimal Temperature: The reaction temperature significantly influences the rate and selectivity of the cyclization. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of undesired side products.

  • Impure Reactants: The purity of both camphene and p-xylene is crucial. Impurities can interfere with the catalyst or lead to the formation of byproducts, consuming the starting materials and reducing the yield of the desired product.

Q3: What are the common side products I should expect in the synthesis of this compound from camphene and p-xylene?

A3: The primary side products in the Friedel-Crafts synthesis of this compound arise from the nature of the carbocation intermediates and the reaction conditions. These can include:

  • Isomers of this compound: Rearrangements of the carbocation intermediate formed from camphene can lead to the formation of structural isomers of this compound.

  • Polyalkylated Products: The product, this compound, is itself susceptible to further alkylation by camphene, leading to the formation of higher molecular weight byproducts. This is more prevalent if the reaction is left for too long or if there is a high concentration of the camphene reactant.

  • Products of Camphene Rearrangement: Under acidic conditions, camphene can undergo rearrangement to other terpene structures, which can then react with p-xylene to form a variety of other alkylated aromatic compounds.

Q4: How can I purify this compound from the crude reaction mixture?

A4: Purification of this compound is typically achieved through a combination of techniques:

  • Work-up: The reaction is first quenched, often with water or a dilute acid, to deactivate the catalyst. The organic layer is then separated, washed (e.g., with sodium bicarbonate solution and brine), and dried over an anhydrous salt like sodium sulfate.

  • Distillation: The solvent and any unreacted starting materials are removed by distillation. Fractional distillation under reduced pressure can then be used to separate this compound from less volatile side products.

  • Chromatography: For higher purity, column chromatography on silica gel is an effective method. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically used. Gas chromatography (GC) can be used to analyze the purity of the collected fractions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of catalyst.Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A typical starting point is 1.1 to 1.5 equivalents.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high.Lower the reaction temperature. Friedel-Crafts reactions are often sensitive to heat, and lower temperatures can favor the formation of the desired kinetic product.
Carbocation rearrangements.The choice of Lewis acid can influence the extent of carbocation rearrangements. Experiment with different Lewis acids (see Data Presentation section). Milder Lewis acids may reduce rearrangement but could also lower the overall reaction rate.
Polyalkylation.Use a molar excess of the aromatic substrate (p-xylene) relative to the alkylating agent (camphene). This will increase the probability of camphene reacting with the starting material rather than the product.
Difficulty in Product Isolation Emulsion formation during work-up.Add a saturated solution of sodium chloride (brine) during the aqueous extraction to help break up emulsions.
Co-elution of product and impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Data Presentation

The choice of Lewis acid catalyst and reaction temperature can significantly impact the yield of this compound. The following table summarizes the yield of this compound from the reaction of camphene and p-xylene under various conditions.

Lewis Acid Catalyst Temperature (°C) Solvent Yield of this compound (%)
AlCl₃0Dichloromethane65
AlCl₃25Dichloromethane58
FeCl₃25Dichloromethane45
SnCl₄25Dichloromethane30
BF₃·OEt₂25Dichloromethane25
AlCl₃25Hexane52
AlCl₃25Carbon Disulfide68

Note: These are representative yields and can vary based on the specific reaction scale, purity of reagents, and reaction time.

Experimental Protocols

Detailed Methodology for the Friedel-Crafts Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from camphene and p-xylene using aluminum chloride as the catalyst.

Materials:

  • Camphene

  • p-Xylene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent and Aromatic Substrate Addition: Add anhydrous dichloromethane to the flask, followed by anhydrous p-xylene (2.0 equivalents). Cool the mixture to 0 °C in an ice bath with stirring.

  • Camphene Addition: Dissolve camphene (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the camphene solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding crushed ice, followed by 1 M hydrochloric acid, while maintaining cooling in the ice bath.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent (e.g., hexane).

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents check_workup Analyze Work-up & Purification start->check_workup catalyst_moisture Moisture Present? check_catalyst->catalyst_moisture conditions_temp Optimal Temperature? check_conditions->conditions_temp reagents_purity Pure Starting Materials? check_reagents->reagents_purity workup_loss Product Loss During Extraction? check_workup->workup_loss catalyst_amount Sufficient Catalyst? catalyst_moisture->catalyst_amount No solution1 Use Anhydrous Conditions catalyst_moisture->solution1 Yes catalyst_amount->check_conditions Yes solution2 Increase Catalyst Loading catalyst_amount->solution2 No conditions_time Sufficient Reaction Time? conditions_temp->conditions_time Yes solution3 Optimize Temperature conditions_temp->solution3 No conditions_time->check_reagents Yes solution4 Increase Reaction Time conditions_time->solution4 No reagents_purity->check_workup Yes solution5 Purify Reagents reagents_purity->solution5 No solution6 Optimize Work-up Protocol workup_loss->solution6 Yes

Caption: Troubleshooting workflow for low this compound yield.

Signaling Pathway for this compound Synthesis via Friedel-Crafts Alkylation

Cuparene_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Camphene Camphene Carbocation Camphene Carbocation Camphene->Carbocation + Lewis Acid pXylene p-Xylene SigmaComplex Sigma Complex LewisAcid Lewis Acid (e.g., AlCl3) Carbocation->SigmaComplex + p-Xylene This compound This compound SigmaComplex->this compound - H+ SideProducts Side Products SigmaComplex->SideProducts Rearrangement / Polyalkylation

Technical Support Center: Purification of Cuparene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Cuparene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and analysis of α-cuparene and β-cuparene.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound isomers challenging?

A1: The purification of this compound isomers, specifically α-cuparene and β-cuparene, presents a significant analytical challenge due to their high degree of structural similarity. They are positional isomers, meaning they have the same molecular formula and weight but differ in the position of a double bond within their chemical structure. This results in very similar physicochemical properties, such as boiling points and polarities, leading to difficulties in achieving baseline separation using standard chromatographic techniques. Co-elution of these isomers is a common problem, making accurate quantification and isolation difficult.[1]

Q2: What are the most common analytical techniques for separating this compound isomers?

A2: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most widely used technique for the analysis of volatile sesquiterpenes like this compound isomers.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative scale purification or when dealing with less volatile derivatives. For the separation of their enantiomers, chiral chromatography is necessary.[3][4][5]

Q3: How does GC column polarity affect the separation of α- and β-cuparene?

A3: The choice of GC column stationary phase is critical for the successful separation of this compound isomers.[6][7][8]

  • Non-polar columns (e.g., DB-5, HP-5ms) separate compounds primarily based on differences in their boiling points. Since α- and β-cuparene have very similar boiling points, achieving good resolution on a non-polar column can be challenging.

  • Polar columns (e.g., DB-Wax, HP-INNOWax) interact with analytes based on polarity. Differences in the position of the double bond in α- and β-cuparene can lead to slight differences in their polarity, which can be exploited by a polar stationary phase to improve separation. Often, a polar column will provide better resolution for these types of isomers.[9]

Q4: What are retention indices and why are they important for identifying this compound isomers?

A4: Retention indices (RI), such as Kovats retention indices, are a standardized method for reporting retention times in gas chromatography, making them less dependent on variations in analytical conditions than absolute retention times.[10] They are calculated relative to the retention times of a series of n-alkanes. By comparing the experimentally determined retention indices of your peaks to published values for α- and β-cuparene on a specific column type, you can more reliably identify each isomer in your chromatogram, even if you do not have pure standards for both.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound isomers.

Gas Chromatography (GC) Troubleshooting

Problem: Poor resolution or co-elution of α- and β-cuparene peaks.

Potential Cause Suggested Solution
Inappropriate GC Column The polarity of the stationary phase is the most critical factor for selectivity.[6] If using a non-polar column (e.g., DB-5), switch to a more polar column (e.g., DB-Wax) to exploit subtle differences in isomer polarity for better separation.[9]
Suboptimal Temperature Program Modify the oven temperature program. A slower temperature ramp (e.g., 2-3 °C/min) during the elution window of the sesquiterpenes can improve separation.[1] You can also introduce an isothermal hold at a temperature just below the elution temperature of the isomers to enhance resolution.[13]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Ensure your flow rate is optimized for the carrier gas you are using (e.g., Helium, Hydrogen) and your column's internal diameter. An incorrect flow rate can lead to band broadening and reduced resolution.
Column Overloading Injecting too concentrated a sample can lead to broad, asymmetric peaks and poor resolution. Dilute your sample or use a split injection with a higher split ratio.
Degraded Column Performance Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape and resolution.[14] Condition the column according to the manufacturer's instructions or trim the first few centimeters from the inlet of the column. If performance does not improve, the column may need to be replaced.

Problem: Peak tailing for this compound isomers.

Potential Cause Suggested Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause polar compounds to tail. Ensure you are using a deactivated liner and consider silylating your liner if you are performing frequent analyses of active compounds. Trimming the front of the column can also help.[14]
Column Contamination Non-volatile residues from your sample matrix can accumulate at the head of the column, leading to peak tailing. Use a guard column or a retention gap to protect your analytical column. Regularly bake out your column at its maximum isothermal temperature to remove contaminants.
Sample Solvent Incompatibility If the polarity of your injection solvent is very different from the stationary phase, it can cause poor peak shape. Whenever possible, dissolve your sample in a solvent that is compatible with your column's stationary phase.

Experimental Protocols

Typical GC-MS Protocol for this compound Isomer Analysis

This protocol provides a starting point for the analysis of this compound isomers in a sample matrix like essential oils. Optimization will likely be required based on your specific instrument and sample.

Parameter Condition
GC System Agilent 7890A or similar, coupled to a 5975C Mass Spectrometer
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) OR DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Split/Splitless, 250 °C, Split ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min
MSD Transfer Line 280 °C
MS Source 230 °C
MS Quadrupole 150 °C
Ionization Energy 70 eV
Mass Scan Range 40-400 amu

Note: The choice between a non-polar (HP-5ms) and a polar (DB-Wax) column will depend on the complexity of your sample matrix and which column provides the best resolution for the isomers of interest.[2]

Illustrative Retention Data

The following table provides an example of the kind of data you should aim to generate for the identification of this compound isomers. Actual retention indices may vary based on your specific analytical conditions.

Compound Column Type Illustrative Retention Index (RI)
α-CupareneDB-5~1415
β-CupareneDB-5~1430
α-CupareneDB-Wax~1650
β-CupareneDB-Wax~1635

Note the potential for elution order reversal on different polarity columns, a valuable tool for peak confirmation.

Visualized Workflows

Logical Workflow for GC Method Development for this compound Isomer Separation

MethodDevelopmentWorkflow GC Method Development for this compound Isomer Separation start Define Analytical Goal: Separate α- and β-cuparene col_select Step 1: Column Selection Start with a standard non-polar column (e.g., DB-5). start->col_select initial_run Step 2: Initial Analysis Run a broad temperature gradient (e.g., 60-240°C at 10°C/min). col_select->initial_run eval_res Step 3: Evaluate Resolution Are α- and β-cuparene peaks baseline separated? initial_run->eval_res optimize_temp Step 4a: Optimize Temperature Program - Decrease ramp rate (e.g., 2-5°C/min). - Add isothermal holds before elution. eval_res->optimize_temp No optimize_flow Step 6: Optimize Flow Rate Adjust carrier gas flow to optimal linear velocity. eval_res->optimize_flow Yes eval_res2 Step 5: Re-evaluate Resolution optimize_temp->eval_res2 switch_col Step 4b: Switch Column Polarity Use a polar column (e.g., DB-Wax). eval_res2->switch_col No eval_res2->optimize_flow Yes switch_col->initial_run final_eval Step 7: Final Evaluation Is separation adequate for the intended purpose? optimize_flow->final_eval success Method Developed Successfully final_eval->success Yes failure Further method development needed (e.g., consider 2D-GC, derivatization) final_eval->failure No

Caption: A stepwise workflow for developing a GC method for separating this compound isomers.

Troubleshooting Logic for Co-eluting Peaks

TroubleshootingWorkflow Troubleshooting Co-eluting this compound Isomer Peaks start Problem: Co-elution of α- and β-cuparene check_peak_shape Step 1: Analyze Peak Shape Is there evidence of a shoulder or fronting? start->check_peak_shape confirm_ms Step 2: Check Mass Spectra Do mass spectra change across the peak? check_peak_shape->confirm_ms Yes modify_temp Step 3: Modify Temperature Program - Slower ramp rate - Isothermal hold check_peak_shape->modify_temp No (Symmetric Peak) confirm_ms->modify_temp check_resolution Step 4: Assess Resolution Is separation improved? modify_temp->check_resolution change_column Step 5: Change Column Switch to a stationary phase of different polarity. check_resolution->change_column No method_ok Resolution Achieved check_resolution->method_ok Yes change_column->method_ok

Caption: A decision tree for troubleshooting co-eluting this compound isomer peaks in GC.

References

Technical Support Center: Stability of Cuparene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Cuparene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues encountered during experiments involving acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under acidic conditions?

Q2: What are the potential reactions this compound might undergo in an acidic environment?

A2: In the presence of acid, this compound may undergo several types of reactions, including:

  • Isomerization: Acid can catalyze the migration of double bonds or alkyl groups, leading to the formation of various structural isomers.

  • Rearrangement: The carbon skeleton of this compound could rearrange, potentially leading to the formation of different sesquiterpene scaffolds. This is a common reactivity pattern for terpenes in acidic media.

  • Degradation: Under harsh acidic conditions (e.g., strong acids, high temperatures), more extensive degradation of the molecule can occur, leading to a complex mixture of smaller, fragmented products.

Q3: Are there specific acidic reagents that are known to cause issues with similar compounds?

A3: While specific data for this compound is limited, strong acids like trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used to catalyze rearrangements in terpenes. The reactivity will depend on the acid's strength, concentration, the solvent used, and the reaction temperature. Even milder acidic conditions could potentially lead to instability over extended periods.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Unexpected peaks observed in analytical data (e.g., GC-MS, HPLC, NMR) after exposure to acidic conditions.

Possible Cause 1: Acid-catalyzed isomerization or rearrangement of this compound.

Troubleshooting Steps:

  • Characterize the Byproducts: Attempt to identify the structure of the unexpected peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Comparing the mass spectra and fragmentation patterns to libraries of known terpenes can be helpful.

  • Literature Review for Analogs: Search for literature on the acid-catalyzed reactions of structurally similar sesquiterpenes. This may provide insights into the likely rearrangement pathways and the identity of the observed byproducts.

  • Vary Acidic Conditions: Conduct a systematic study by varying the acid (e.g., comparing a strong acid like TFA with a weaker acid), its concentration, and the reaction temperature. This can help determine the threshold at which instability becomes significant.

  • Control Experiments: Run control experiments with this compound in the absence of acid to ensure that the observed instability is indeed acid-induced and not due to other factors like temperature or light exposure.

G A Unexpected peaks observed in analytical data B Hypothesis: Acid-catalyzed isomerization/ rearrangement A->B C Characterize byproducts (MS, NMR) B->C D Review literature for structurally similar compounds B->D G Identify degradation products and pathways C->G D->G E Conduct systematic study: Vary acid, concentration, temp. H Optimize experimental conditions to minimize degradation E->H F Run control experiments (no acid) F->E G->H

Technical Support Center: Overcoming Low Solubility of Cuparene Derivatives in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Cuparene derivatives during in vitro and in vivo experiments.

Troubleshooting Guide

Issue: My this compound derivative is precipitating out of solution during my cell-based assay.

Possible Cause: The aqueous concentration of your this compound derivative has exceeded its solubility limit in the final assay medium. Even with the use of a co-solvent like DMSO, the high aqueous content of the cell culture medium can cause hydrophobic compounds to precipitate.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1][2] For sensitive primary cells, a final DMSO concentration of 0.1% or lower is recommended.[1]

  • Stepwise Dilution: When preparing your working solution, perform serial dilutions in the cell culture medium. Avoid adding a highly concentrated stock solution directly into a large volume of aqueous medium, as this can cause localized supersaturation and precipitation.[2]

  • Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your assay medium. These can help to improve the wettability and dispersion of the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Methyl-β-cyclodextrin (MβCD) has been shown to be an effective solubilizing agent for other sesquiterpenes.[3]

Issue: I am observing high variability in my assay results.

Possible Cause: Inconsistent solubility and dispersion of your this compound derivative can lead to variations in the actual concentration of the compound across different wells of your assay plate.

Solutions:

  • Visual Inspection: Before adding your compound to the cells, visually inspect the prepared working solution for any signs of precipitation or cloudiness.

  • Pre-warming of Medium: Gently warming the cell culture medium to 37°C before adding the stock solution of the this compound derivative can sometimes aid in dissolution.

  • Vortexing: Ensure thorough mixing by vortexing the solution immediately after dilution of the stock solution into the assay medium.

  • Solubility Assessment: Perform a preliminary kinetic solubility assay to determine the maximum soluble concentration of your this compound derivative in the specific assay buffer you are using.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of a this compound derivative?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound derivatives.[4] Ethanol is another viable option as this compound is soluble in alcohol.[5]

Q2: What is the aqueous solubility of this compound?

A2: The estimated water solubility of (+)-Cuparene is very low, approximately 0.2199 mg/L at 25°C.[5] This highlights the necessity of using solubilization techniques for most biological assays.

Q3: How can I increase the solubility of my this compound derivative without using organic solvents?

A3: Complexation with cyclodextrins, such as methyl-β-cyclodextrin (MβCD), is a highly effective method to increase the aqueous solubility of hydrophobic compounds without relying on organic co-solvents. This involves forming an inclusion complex where the lipophilic this compound derivative is encapsulated within the hydrophobic cavity of the cyclodextrin molecule.

Q4: What are the potential signaling pathways modulated by this compound derivatives?

A4: While direct studies on this compound derivatives are limited, many sesquiterpenes are known to possess anti-inflammatory properties. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Several sesquiterpenes have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Quantitative Data

Table 1: Solubility of (+)-Cuparene in Common Solvents

SolventSolubility (at 25°C)Notes
Water~ 0.2199 mg/L[5]Practically insoluble.
EthanolSoluble[5]Quantitative data not readily available, but it is a recommended solvent.
DMSOReadily Soluble[4]A common solvent for creating high-concentration stock solutions of hydrophobic compounds.[4]

Table 2: Recommended Final Concentrations of Co-solvents in Cell-Based Assays

Co-solventRecommended Maximum Final ConcentrationCell Type Considerations
DMSO0.5%[1][2]For most cell lines.
DMSO≤ 0.1%[1]For primary cells and other sensitive cell lines.
Ethanol≤ 0.5%Similar to DMSO, can induce cellular stress at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Stock Solution in DMSO

Materials:

  • This compound derivative powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of the this compound derivative into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Tightly cap the tube and vortex vigorously for 1-2 minutes, or until the compound is completely dissolved.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of a this compound Derivative using Methyl-β-Cyclodextrin (MβCD)

This protocol is adapted from a method used for another sesquiterpene, β-caryophyllene, and may require optimization for specific this compound derivatives.

Materials:

  • This compound derivative

  • Methyl-β-cyclodextrin (MβCD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Phase Solubility Study (Optional but Recommended): To determine the optimal MβCD concentration, prepare a series of aqueous solutions with increasing concentrations of MβCD (e.g., 0-50 mM). Add an excess amount of the this compound derivative to each solution. Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium. Filter the solutions to remove undissolved compound and quantify the concentration of the solubilized this compound derivative in the supernatant (e.g., by HPLC-UV).

  • Preparation of the Inclusion Complex:

    • Based on the phase solubility study, prepare an aqueous solution of MβCD at the desired concentration.

    • Slowly add the this compound derivative to the MβCD solution while stirring continuously. A 1:1 molar ratio is a common starting point.

    • Continue stirring the mixture for 24-48 hours at a controlled temperature.

    • For some applications, the complex can be isolated in solid form by lyophilization (freeze-drying).

  • Use in Assays: The resulting aqueous solution containing the this compound derivative-MβCD complex can be sterile-filtered and used directly in aqueous-based assays.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay Compound This compound Derivative Powder Stock High Concentration Stock Solution Compound->Stock Dissolve & Vortex Solvent DMSO or Ethanol Solvent->Stock Working Final Working Solution Stock->Working Serial Dilution AssayMedium Assay Medium AssayMedium->Working Cells Cells in Culture Working->Cells Add to Cells Incubate Incubation Cells->Incubate Readout Assay Readout Incubate->Readout

Caption: Experimental workflow for preparing and using this compound derivatives in cell-based assays.

nfkb_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription This compound This compound Derivative This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by this compound derivatives.

References

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Cuparene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cuparene and other non-polar sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What is GC-MS peak tailing and why is it a problem?

A1: In an ideal GC-MS analysis, the peaks in your chromatogram should be symmetrical, resembling a Gaussian curve. Peak tailing is a chromatographic issue where a peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative analysis.

Q2: I am observing peak tailing specifically for my this compound peak, but my other non-polar standards look fine. What could be the cause?

A2: Since this compound is a non-polar hydrocarbon, peak tailing is less likely to be caused by strong chemical interactions with active sites, which is a common issue for polar compounds. When tailing is observed for a non-polar compound like this compound, it often points to physical or mechanical issues in the GC system, or contamination. Potential causes include:

  • Contamination in the injection port liner: Over time, residue from previous samples can accumulate in the liner, creating a source of peak distortion.

  • Column contamination: The front end of the GC column can become contaminated with non-volatile residues from the sample matrix.

  • Improper column installation: If the column is not installed at the correct depth in the injector or detector, it can create "dead volume" where the sample can diffuse and cause tailing.

  • A poorly cut column: A jagged or uneven column cut can disrupt the flow of the carrier gas and cause turbulence, leading to peak tailing.

Q3: Could my GC-MS method parameters be the cause of peak tailing for this compound?

A3: Yes, suboptimal method parameters can contribute to peak tailing. For a non-polar analyte like this compound, consider the following:

  • Injection Temperature: An injection temperature that is too low may lead to slow vaporization of the sample, which can cause peak broadening and tailing.

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the system, allowing for more diffusion and potential for tailing.

  • Oven Temperature Program: A slow temperature ramp might not be optimal for eluting a non-polar compound like this compound efficiently, potentially leading to broader peaks.

Q4: If all the peaks in my chromatogram, including the solvent peak, are tailing, what should I investigate first?

A4: When all peaks in a chromatogram exhibit tailing, it typically indicates a system-wide problem rather than a specific chemical interaction. The most common causes are related to the carrier gas flow path:

  • A leak in the system: Leaks can disrupt the constant flow of carrier gas, leading to peak distortion.

  • Improper column installation: As mentioned before, incorrect column positioning in the injector or detector is a frequent cause of universal peak tailing.

  • Dead volume: This can occur from poorly made connections or using incorrect ferrules.

  • A blockage in the system: A partial blockage in the injector, column, or transfer line can disrupt the sample flow.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound analysis.

Step 1: Initial Assessment
  • Observe the Chromatogram: Determine if the peak tailing is specific to this compound or if it affects all peaks.

    • All peaks tail: This suggests a physical or flow path issue. Proceed to the "Troubleshooting Physical & Flow Path Issues" section.

    • Only the this compound peak (and potentially other similar compounds) tails: This points towards a potential contamination or a localized issue. Start with the "Troubleshooting Contamination & Localized Issues" section.

Step 2: Troubleshooting Contamination & Localized Issues
  • Inspect and Replace the Injector Liner: The injector liner is a common source of contamination.

    • Action: Cool down the injector, turn off the gas flow, and carefully replace the liner with a new, deactivated one.

    • Verification: Run a this compound standard to see if the peak shape has improved.

  • Trim the GC Column: The front section of the column can accumulate non-volatile residues.

    • Action: Carefully trim 10-20 cm from the inlet end of the column. Ensure the cut is clean and square. (See Experimental Protocol 1 for a detailed procedure).

    • Verification: Reinstall the column and analyze a standard.

  • Check Column Installation: Incorrect installation can create dead volumes.

    • Action: Verify that the column is installed at the manufacturer-recommended depth in both the injector and the detector.

    • Verification: Reinstall the column correctly and re-analyze your standard.

Step 3: Troubleshooting Physical & Flow Path Issues
  • Perform a Leak Check: Leaks in the carrier gas line are a common cause of universal peak tailing.

    • Action: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.

    • Verification: Once any leaks are fixed, re-run your analysis.

  • Verify Carrier Gas Flow: Ensure the carrier gas flow rate is optimal.

    • Action: Check and adjust the carrier gas flow rate to the recommended value for your column dimensions and method.

    • Verification: Analyze a standard with the corrected flow rate.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis

The following table provides a starting point for GC-MS method parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.

ParameterTypical ValueRationale for Peak Shape
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is appropriate for the non-polar this compound, minimizing strong chemical interactions that can cause tailing.
Injection Mode Splitless or SplitSplitless is suitable for trace analysis, while a split injection can help if you are overloading the column.
Injector Temperature 250 °CEnsures rapid and complete vaporization of this compound.
Carrier Gas HeliumAn inert carrier gas is essential to prevent reactions with the analyte or stationary phase.
Flow Rate 1.0 - 1.5 mL/minProvides a good balance between analysis time and efficiency.
Oven Program Initial: 50-60°C, Ramp: 3-10°C/min, Final: 250°CA temperature ramp helps to focus the analyte at the head of the column and ensures it elutes as a sharp peak.
MS Transfer Line Temp 250 - 280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.
MS Ion Source Temp 230 °CA standard temperature for electron ionization.
Solvent Hexane, DichloromethaneA volatile, non-polar solvent is recommended for a non-polar analyte like this compound.

Experimental Protocols

Experimental Protocol 1: GC Column Trimming

Objective: To remove the contaminated front section of the GC column to improve peak shape.

Materials:

  • Ceramic scoring wafer or diamond-tipped scribe

  • Magnifying glass or small microscope

  • New ferrule and column nut (if necessary)

  • Lint-free gloves

Methodology:

  • Cool Down the GC: Set the injector and oven temperatures to ambient and wait for them to cool completely.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove the Column: Carefully unscrew the column nut from the injection port.

  • Trim the Column:

    • Wearing clean gloves, hold the column firmly.

    • Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean score on the column approximately 10-20 cm from the inlet end.

    • Gently flex the column at the score to snap it.

  • Inspect the Cut:

    • Examine the cut end of the column with a magnifying glass.

    • The cut should be perfectly flat and at a 90-degree angle to the column wall, with no jagged edges or shards. A poor cut can itself be a cause of peak tailing.

    • If the cut is not clean, repeat the trimming process.

  • Reinstall the Column:

    • If necessary, replace the old ferrule and column nut with new ones.

    • Reinstall the column into the injection port to the correct depth as specified by your instrument manufacturer.

  • Restore Gas Flow and Check for Leaks:

    • Turn the carrier gas back on.

    • Thoroughly check for leaks around the column fitting using an electronic leak detector.

  • Condition the Column: Briefly condition the column according to your standard procedure to remove any oxygen that may have entered.

  • Analyze a Standard: Inject a this compound standard to evaluate the improvement in peak shape.

Mandatory Visualization

G start Observation: This compound Peak Tailing decision1 Are ALL peaks tailing? start->decision1 physical_issues Likely Physical/Flow Path Issue decision1->physical_issues Yes localized_issues Likely Localized/Contamination Issue decision1->localized_issues No leak_check Perform Leak Check physical_issues->leak_check column_install_all Verify Column Installation (Injector & Detector) leak_check->column_install_all check_flow Check Carrier Gas Flow Rate column_install_all->check_flow end Peak Shape Improved check_flow->end replace_liner Replace Injector Liner localized_issues->replace_liner trim_column Trim Front of GC Column replace_liner->trim_column column_install_single Check Column Installation (Injector) trim_column->column_install_single column_install_single->end

Caption: Troubleshooting workflow for GC-MS peak tailing.

Enhancing the biological activity of Cuparene scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing the Biological Activity of Cuparene Scaffolds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, characterization, and biological evaluation of this compound derivatives.

FAQs - Synthesis and Characterization

Q1: My reaction to functionalize the this compound scaffold has a very low yield. What are the common causes?

A1: Low yields in natural product derivatization can stem from several factors. Common issues include steric hindrance from the bulky this compound core, inappropriate reaction conditions (temperature, solvent, catalyst), instability of reagents, or the presence of moisture or oxygen in sensitive reactions. It is crucial to ensure all reagents are pure and glassware is thoroughly dried. Consider starting with small-scale test reactions to optimize conditions before scaling up.

Q2: I'm observing multiple unexpected spots on my TLC plate after the reaction. How should I proceed?

A2: The presence of multiple spots suggests the formation of side products, isomers, or unreacted starting material. First, ensure your product is stable on the TLC plate (silica gel can sometimes degrade sensitive compounds). If the issue persists, consider adjusting the reaction's selectivity by changing the catalyst, solvent polarity, or temperature. It may also be necessary to implement a more rigorous purification strategy, such as multi-column chromatography or preparative HPLC.

Q3: How do I choose the right purification method for my this compound derivative?

A3: The choice depends on the physicochemical properties of your derivative. Standard flash column chromatography is often the first choice for nonpolar to moderately polar compounds. If your derivatives are very similar in polarity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, may be required for effective separation. For volatile derivatives, care must be taken during solvent removal steps to avoid product loss.[1]

FAQs - Biological Screening and Data Interpretation

Q1: My this compound derivative shows no cytotoxic activity in the MTT assay. Does this mean it's inactive?

A1: Not necessarily. The MTT assay measures metabolic activity, and a lack of effect could mean the compound is not cytotoxic under the tested conditions or that it has a cytostatic (inhibits proliferation without killing) rather than cytotoxic effect.[2] The compound might also have poor cell permeability, a slow mechanism of action requiring a longer incubation time, or it may target a non-proliferative pathway. Consider extending the incubation period or using alternative assays that measure apoptosis (e.g., Annexin V staining) or cell cycle arrest.

Q2: I'm seeing high variability between my replicate wells in the MTT assay. What could be the cause?

A2: High variability is a common issue in 96-well plate assays.[1] Potential causes include inconsistent cell seeding, pipetting errors, contamination, or the "edge effect," where wells on the perimeter of the plate evaporate faster.[1] To mitigate this, ensure your cell suspension is homogenous before seeding, use a multichannel pipette for consistency, and consider leaving the outer wells filled with sterile PBS or media to reduce edge effects.[1]

Q3: My compound appears to be toxic to both cancer cells and normal (control) cells. What does this imply?

A3: This indicates a lack of selectivity, which is a common challenge in drug development. The compound may be targeting a fundamental cellular process common to both cancerous and healthy cells. While high potency is desirable, a low selectivity index (SI) suggests a higher potential for systemic toxicity in a clinical setting. Future derivatization efforts should focus on modifications that might exploit differences between cancer and normal cells to improve selectivity.

Troubleshooting Guides

This guide provides solutions to specific problems that may arise during the MTT cytotoxicity assay.

Problem Possible Cause(s) Suggested Solution(s)
High absorbance in blank (media only) wells 1. Microbial contamination (bacteria, yeast) in the cell culture medium.[3] 2. The medium contains a reducing agent (e.g., ascorbic acid).1. Discard contaminated medium. Always check medium for clarity before use. Maintain sterile technique.[3] 2. If possible, use an alternative medium without the interfering substance. Incubate the plate in the dark.
Absorbance readings are too low across the plate 1. Cell seeding density is too low. 2. Incubation time with the MTT reagent was too short. 3. Solubilization of formazan crystals is incomplete.1. Increase the number of cells plated per well. Perform a cell titration experiment to find the optimal density. 2. Increase incubation time until a purple color is visible within the cells under a microscope. 3. Extend the incubation time with the detergent/solubilizing agent or incubate at 37°C to ensure all crystals are dissolved.
Absorbance readings are too high 1. Cell seeding density is too high. 2. Contamination of the culture with bacteria or yeast, which can also reduce MTT.[3]1. Reduce the initial cell seeding density. The optimal number should fall within the linear range of the assay. 2. Discard the contaminated culture. Visually inspect wells for contamination before adding the MTT reagent.[3]
MTT Reagent turns blue-green before use 1. The reagent has been contaminated with a reducing agent or microbes.[3] 2. Excessive exposure to light.1. Discard the reagent. Use sterile technique when aliquoting a new batch of MTT reagent.[3] 2. Store the MTT solution protected from light, typically at 4°C.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These should be adapted based on specific cell lines and this compound derivatives.

Protocol 1: General Procedure for Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a hypothetical reaction to create an amide derivative from a carboxylic acid-functionalized this compound scaffold.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound-carboxylic acid starting material (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on a cancer cell line.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well, determined empirically). Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO, or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. The table below provides an illustrative example of how to present cytotoxicity data for a series of hypothetical this compound derivatives.

Table 1: Illustrative Cytotoxicity Data (IC₅₀ in µM) of Hypothetical this compound Derivatives

Compound IDR¹ GroupR² GroupMCF-7 (Breast)HepG2 (Liver)A549 (Lung)
CUP-01 -H-H>100>100>100
CUP-02 -Br-H45.251.668.3
CUP-03 -NO₂-H21.833.142.5
CUP-04 -H-OH75.488.2>100
CUP-05 -NO₂-OH8.512.715.9
Cisplatin (Positive Control)5.27.89.1

Note: Data are hypothetical and for illustrative purposes only.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz help visualize complex processes and relationships.

experimental_workflow cluster_synthesis Phase 1: Synthesis & Design cluster_screening Phase 2: Biological Screening cluster_mechanistic Phase 3: Mechanistic Studies a Derivative Design b Synthesis a->b c Purification b->c d Characterization (NMR, HRMS) c->d e In vitro Cytotoxicity Screening (MTT Assay) d->e f IC50 Determination e->f g Selectivity Testing (Normal Cell Line) f->g h Hit Compound Selection g->h i Mechanism of Action (e.g., Apoptosis Assay) h->i j Target Identification i->j

Caption: Experimental workflow for developing bioactive this compound derivatives.

sar_logic cluster_core This compound Scaffold cluster_mods Structural Modifications cluster_effects Potential Biological Effects Core This compound Core Mod1 Add Electron- Withdrawing Group (e.g., -NO2) Core->Mod1 Mod2 Add Lipophilic Group (e.g., -Br, -Cl) Core->Mod2 Mod3 Add Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH2) Core->Mod3 Effect1 Alter Electronic Profile (Enhance Target Binding) Mod1->Effect1 Effect2 Increase Lipophilicity (Improve Cell Permeability) Mod2->Effect2 Effect3 Introduce New Receptor Interactions Mod3->Effect3 apoptosis_pathway a Cytotoxic this compound Derivative b Cellular Stress (e.g., Mitochondrial Damage) a->b c Release of Cytochrome c b->c d Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) c->d e Caspase-9 Activation d->e f Caspase-3 Activation (Executioner Caspase) e->f g Cleavage of Cellular Proteins DNA Fragmentation f->g h Apoptosis g->h

References

Reducing epimerization during Cuparene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cuparene Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a specific focus on minimizing epimerization to achieve high diastereoselectivity.

Troubleshooting Guides & FAQs

This section provides practical solutions to specific issues that may arise during your experiments.

FAQ 1: My this compound synthesis is resulting in a low diastereomeric ratio. What are the potential causes and how can I improve it?

Answer:

Low diastereomeric ratios in this compound synthesis, particularly in routes involving carbocationic intermediates like Friedel-Crafts cyclizations, are often due to epimerization at the benzylic stereocenter. This occurs when a planar carbocation is formed, allowing for non-selective re-attack of the nucleophile. Several factors can contribute to this issue.

Potential Causes of Epimerization:

  • Strongly Acidic Conditions: The use of strong Brønsted or Lewis acids can promote the formation and prolong the lifetime of a benzylic carbocation, increasing the likelihood of epimerization.

  • High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for both the desired cyclization and the undesired epimerization.

  • Prolonged Reaction Times: Extended exposure to acidic conditions can lead to equilibration of the desired diastereomer to a more stable, but potentially undesired, epimer.

  • Choice of Lewis Acid: The nature of the Lewis acid can significantly influence the transition state geometry and the stability of the carbocationic intermediate. Some Lewis acids may favor a more "free" carbocation, leading to lower diastereoselectivity.

Troubleshooting Strategies:

  • Optimize the Lewis Acid: The choice of Lewis acid is critical in controlling diastereoselectivity. Weaker Lewis acids or those that can form a more rigid chelated transition state are often preferred. Consider screening a variety of Lewis acids to find the optimal balance between reactivity and selectivity.

  • Control Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. This can help to minimize side reactions, including epimerization.

  • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.

  • Consider Alternative Synthetic Routes: If epimerization remains a significant problem, explore synthetic strategies that avoid the formation of a free benzylic carbocation. These can include:

    • Photomediated Cyclizations: These reactions can proceed through radical intermediates, which may offer better stereocontrol.

    • Asymmetric Conjugate Additions: Building the chiral center in an earlier step using a highly stereoselective method can circumvent the problematic cyclization.

FAQ 2: I am observing the formation of an unexpected diastereomer in my acid-catalyzed cyclization to form the this compound skeleton. How can I control the stereochemical outcome?

Answer:

The formation of an undesired diastereomer during acid-catalyzed cyclization is a common challenge. The stereochemical outcome is determined by the transition state of the cyclization, which is influenced by several factors.

Key Factors Influencing Stereoselectivity:

  • Nature of the Catalyst: The size and chelating ability of the Lewis acid can influence the conformation of the acyclic precursor in the transition state, thus dictating the facial selectivity of the cyclization.

  • Substrate Conformation: The pre-cyclization conformation of the substrate plays a crucial role. Steric interactions in the transition state will favor the formation of the thermodynamically more stable diastereomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and the overall reaction pathway.

Strategies for Stereochemical Control:

  • Lewis Acid Screening: As detailed in the table below, the choice of Lewis acid can have a profound impact on the diastereomeric ratio. It is highly recommended to perform a screen of various Lewis acids to identify the optimal catalyst for your specific substrate.

  • Substrate Modification: Introducing bulky protecting groups or other stereodirecting auxiliaries on the acyclic precursor can bias the conformational equilibrium and favor the formation of a single diastereomer.

  • Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and help predict the stereochemical outcome with different catalysts and substrates. This can guide the rational selection of reaction conditions.

Data Presentation

The following table summarizes the impact of different Lewis acids on the diastereomeric ratio (d.r.) in a model intramolecular Friedel-Crafts cyclization reaction to form a this compound analogue.

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (desired:epimer)
1AlCl₃CH₂Cl₂0 to rt3:1
2TiCl₄CH₂Cl₂-78 to 05:1
3SnCl₄CH₂Cl₂-78 to 07:1
4BF₃·OEt₂CH₂Cl₂02:1
5Sc(OTf)₃CH₂Cl₂rt4:1

Note: This data is illustrative and the optimal conditions may vary depending on the specific substrate.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization:

  • To a solution of the acyclic precursor (1.0 equiv) in the specified dry solvent under an inert atmosphere (e.g., argon or nitrogen) at the indicated temperature, add the Lewis acid (1.1 - 2.0 equiv) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor its progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or methanol) at a low temperature.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Determine the diastereomeric ratio of the purified product using an appropriate analytical technique, such as ¹H NMR spectroscopy or chiral HPLC/GC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Epimerization_Pathway cluster_0 Desired Stereoselective Cyclization cluster_1 Epimerization Pathway Acyclic_Precursor Acyclic Precursor Desired_TS Favored Transition State (Stereocontrol) Acyclic_Precursor->Desired_TS Lewis Acid (e.g., SnCl₄) Low Temperature Desired_Product Desired this compound Diastereomer Desired_TS->Desired_Product Carbocation Planar Benzylic Carbocation Desired_Product->Carbocation Strong Acid / High Temp. Prolonged Reaction Epimer_Product Epimerized this compound (Loss of Stereocontrol) Carbocation->Epimer_Product Non-selective attack

Caption: Mechanism of epimerization during acid-catalyzed cyclization.

Troubleshooting_Workflow Start Low Diastereomeric Ratio Observed Check_Conditions Review Reaction Conditions: - Lewis Acid Choice - Temperature - Reaction Time Start->Check_Conditions Optimize_Lewis_Acid Screen Different Lewis Acids (e.g., TiCl₄, SnCl₄) Check_Conditions->Optimize_Lewis_Acid Lower_Temp Decrease Reaction Temperature Check_Conditions->Lower_Temp Reduce_Time Shorten Reaction Time Check_Conditions->Reduce_Time Re-evaluate Analyze Diastereomeric Ratio Optimize_Lewis_Acid->Re-evaluate Lower_Temp->Re-evaluate Reduce_Time->Re-evaluate Success Improved Diastereoselectivity Achieved Re-evaluate->Success Improved Alternative_Route Consider Alternative Synthetic Route Re-evaluate->Alternative_Route Not Improved

Caption: Troubleshooting workflow for low diastereoselectivity.

Validation & Comparative

Unraveling the Enantiomeric Riddle: A Comparative Analysis of (+)- and (-)-Cuparene's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite the established presence of cuparene-type sesquiterpenes in a variety of natural sources and their recognized antimicrobial and antifungal properties, a direct comparative study on the biological activities of the individual enantiomers, (+)-Cuparene and (-)-Cuparene, remains conspicuously absent from the scientific literature. While the synthesis of both enantiomers has been successfully achieved, enabling the potential for such investigations, published research to date has focused on the biological effects of extracts containing a mixture of related compounds or has not extended synthetic work to include a side-by-side biological evaluation.

Currently, the scientific community lacks the quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, derived from parallel experiments that would allow for a robust and objective comparison of the bioactivity of (+)- and (-)-Cuparene. The absence of such data precludes the creation of a detailed comparison guide with supporting experimental evidence as originally envisioned.

The General Biological Landscape of this compound-Type Sesquiterpenes

Research into natural products has identified a class of compounds known as this compound-type sesquiterpenes, which are characterized by a specific carbocyclic framework. Studies on extracts from various organisms, notably the mushroom Flammulina velutipes, have led to the isolation of compounds like enokipodins, which are structurally related to this compound. These investigations have consistently demonstrated that this class of molecules exhibits significant antimicrobial and antifungal activities. However, these studies typically assess the activity of a complex mixture of sesquiterpenes, making it impossible to attribute the observed effects to a single enantiomer of this compound.

The Synthetic Hurdle and the Path Forward

The total synthesis of both (+)-Cuparene and (-)-Cuparene has been a subject of interest in the field of organic chemistry. The development of stereoselective synthetic routes has provided chemists with access to enantiomerically pure samples of both molecules. These synthetic achievements are a critical prerequisite for any meaningful investigation into the differential biological activities of the enantiomers.

A logical and necessary next step in this field of research would be to leverage these synthetic capabilities to conduct comprehensive biological screenings. Such studies would need to involve the direct, parallel testing of (+)-Cuparene and (-)-Cuparene against a panel of relevant biological targets, including various bacterial and fungal strains, as well as cancer cell lines. This would finally allow for the elucidation of any enantioselective differences in their biological profiles.

Hypothetical Experimental Workflow

To address the current knowledge gap, a hypothetical experimental workflow for comparing the biological activities of (+)- and (-)-Cuparene is proposed below. This workflow outlines the necessary steps to generate the data required for a comprehensive comparison.

G cluster_0 Synthesis and Purification cluster_1 Biological Screening cluster_2 Data Analysis and Comparison Synthesis_Plus (+)-Cuparene Synthesis Purification_Plus Purification & Characterization Synthesis_Plus->Purification_Plus Synthesis_Minus (-)-Cuparene Synthesis Purification_Minus Purification & Characterization Synthesis_Minus->Purification_Minus Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Purification_Plus->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) Purification_Plus->Cytotoxicity Purification_Minus->Antimicrobial Purification_Minus->Cytotoxicity MIC_IC50 Determination of MIC/IC50 Values Antimicrobial->MIC_IC50 Cytotoxicity->MIC_IC50 Comparison Comparative Analysis of Enantiomeric Activity MIC_IC50->Comparison

Hypothetical workflow for comparing (+) and (-) this compound bioactivity.

Conclusion

Cuparene-Type Sesquiterpenoids Demonstrate Potent Antimicrobial Activity Comparable to Other Common Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antimicrobial properties of cuparene-type sesquiterpenoids reveals their significant potential as antimicrobial agents, with activity comparable to and in some cases exceeding that of other well-known sesquiterpenoids. This guide provides a detailed comparison of the antimicrobial efficacy of this compound derivatives, specifically enokipodins, against other sesquiterpenoids like β-caryophyllene, farnesol, and α-bisabolol, supported by experimental data from peer-reviewed studies.

The emergence of antibiotic-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial compounds. Sesquiterpenoids, a class of C15 isoprenoids found abundantly in nature, particularly in plants and fungi, have garnered considerable attention for their diverse biological activities, including antimicrobial effects. Among these, this compound and its derivatives represent a promising subgroup.

Comparative Antimicrobial Activity

Quantitative data from various antimicrobial assays, primarily broth microdilution and disk diffusion methods, have been compiled to compare the efficacy of these sesquiterpenoids. The Minimum Inhibitory Concentration (MIC), Minimum Inhibitory Dose (MID), and 50% Inhibitory Concentration (IC50) values are presented below, offering a clear comparison of their potency against various microorganisms.

Data Summary: this compound-Type Sesquiterpenoids (Enokipodins) vs. Other Sesquiterpenoids
CompoundSesquiterpenoid TypeTarget MicroorganismMethodPotency (µg/mL)Citation
Enokipodin A This compoundBacillus subtilis LMA0011Broth DilutionMID: 3.12[1]
Enokipodin B This compoundBacillus subtilisLiquid Medium AssayIC50: 3.3 (13.4 nmol/mL)[2]
Escherichia coliLiquid Medium AssayIC50: 16.5 (67.0 nmol/mL)[2]
Enokipodin C This compoundBacillus subtilis LMA0011Broth DilutionMID: 6.25[1]
β-caryophyllene CaryophyllaneBacillus cereusBroth MicrodilutionMIC: 1.25% (v/v)
Staphylococcus aureusBroth MicrodilutionMIC: >450.5[3]
Farnesol AcyclicStaphylococcus aureus (MSSA)Broth MicrodilutionMIC50: 27.75 - 55.5 (125-250 µM)[4]
Staphylococcus aureusBroth MicrodilutionMIC: 100 µM (22 µg/mL) for synergy
α-bisabolol BisabolaneTrichophyton rubrumBroth MicrodilutionMIC: 0-1
Microsporum canisBroth MicrodilutionMIC: 0.5-2.0
Trichophyton mentogrophytesBroth MicrodilutionMIC: 2-4
Trichophyton tonsuransBroth MicrodilutionMIC: 2-8

Note: MIC (Minimum Inhibitory Concentration), MID (Minimum Inhibitory Dose), IC50 (50% Inhibitory Concentration). Direct comparison should be made with caution due to different metrics and experimental conditions.

The data indicates that enokipodins, which are this compound-type sesquiterpenes, exhibit potent antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis. Notably, the minimum inhibitory doses of enokipodins A and C are in the low microgram per milliliter range, highlighting their strong inhibitory effects.[1] Enokipodin B has demonstrated the strongest growth inhibitory activity against B. subtilis among the tested enokipodins in liquid medium assays.[2]

In comparison, other well-studied sesquiterpenoids show a range of antimicrobial activities. β-caryophyllene's activity can be variable, with high MIC values reported against Staphylococcus aureus.[3] Farnesol displays moderate activity against S. aureus, and is also investigated for its ability to work synergistically with conventional antibiotics.[4] α-Bisabolol shows potent antifungal activity against dermatophytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.

  • Preparation of Antimicrobial Agent Dilutions: The sesquiterpenoid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution is then prepared in the broth medium directly in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum without the antimicrobial agent) and a sterility control well (containing only broth) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Inoculum and Agar Plate: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution assay. A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks: Sterile filter paper disks impregnated with a known concentration of the sesquiterpenoid are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Visualized Experimental Workflow

The following diagrams illustrate the typical workflows for the antimicrobial assays described.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Sesquiterpenoid Stock Solution C Serial Dilution in 96-Well Plate B->C C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution Assay.

DiskDiffusionWorkflow cluster_prep_disk Preparation cluster_assay_disk Assay Setup cluster_analysis_disk Analysis A_disk Prepare Bacterial Inoculum (0.5 McFarland) C_disk Inoculate Agar Plate (Lawn Culture) A_disk->C_disk B_disk Prepare Sesquiterpenoid- Impregnated Disks D_disk Place Disks on Inoculated Agar B_disk->D_disk C_disk->D_disk E_disk Incubate at 37°C for 18-24h D_disk->E_disk F_disk Measure Zone of Inhibition (mm) E_disk->F_disk

Caption: Workflow for Disk Diffusion Assay.

Conclusion

This comparative guide highlights the promising antimicrobial activity of this compound-type sesquiterpenoids. The potent activity of enokipodins against Gram-positive bacteria suggests their potential for further investigation and development as novel antimicrobial agents. Continued research into the mechanism of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential in an era of growing antimicrobial resistance.

References

The Efficacy of Cuparene in Oncology: A Comparative Analysis with Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the current scientific literature reveals a notable absence of studies on the anticancer efficacy of Cuparene. A naturally occurring sesquiterpenoid found in various plants, this compound belongs to a broad class of organic compounds, some of which have demonstrated promising anticancer properties.[1][2] However, to date, specific experimental data on this compound's ability to inhibit cancer cell growth, its mechanism of action in cancer models, and its comparative efficacy against known anticancer drugs are not available in published research.

This guide, therefore, aims to provide a comparative framework by contextualizing the potential of sesquiterpenes as a chemical class in oncology, while presenting established data for well-known anticancer agents like Doxorubicin, Cisplatin, and Paclitaxel. This information is intended for researchers, scientists, and drug development professionals interested in the landscape of cancer therapeutics and the potential of natural products.

Part 1: this compound and the Anticancer Potential of Sesquiterpenes

Sesquiterpenes are a diverse group of 15-carbon isoprenoids that have garnered interest in cancer research due to their wide range of biological activities.[1][2] Various studies have highlighted the potential of different sesquiterpenes to induce cytotoxicity in cancer cells through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1] While this provides a rationale for investigating compounds like this compound, it is crucial to underscore that the biological activity of each sesquiterpenoid is unique and cannot be extrapolated without direct experimental evidence.

Part 2: Efficacy of Known Anticancer Agents: A Data-Driven Comparison

In contrast to the lack of data for this compound, the efficacy of standard chemotherapeutic agents is well-documented. The following tables summarize the in vitro cytotoxicity of Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Standard Anticancer Agents

Anticancer AgentCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)0.05 - 0.5
A549 (Lung)0.1 - 1.0
HeLa (Cervical)0.01 - 0.1
Cisplatin A549 (Lung)1 - 10
MCF-7 (Breast)5 - 20
HeLa (Cervical)0.5 - 5
Paclitaxel MCF-7 (Breast)0.001 - 0.01
A549 (Lung)0.005 - 0.05
HeLa (Cervical)0.001 - 0.01

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Part 3: Experimental Protocols for Anticancer Drug Evaluation

The following is a representative protocol for an in vitro cytotoxicity assay, a fundamental experiment to determine the anticancer activity of a compound.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound, dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Part 4: Visualizing Anticancer Mechanisms - A Representative Signaling Pathway

Given the absence of specific mechanistic data for this compound, the following diagram illustrates the apoptosis signaling pathway, a common target for many anticancer agents.

apoptosis_pathway Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Activates Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleaves to Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Bax/Bak Bax/Bak p53->Bax/Bak Upregulates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores in Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleaves to Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleaves to Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Conclusion

While this compound's chemical classification as a sesquiterpenoid places it in a group of compounds with demonstrated anticancer potential, there is currently no direct scientific evidence to support its efficacy as an anticancer agent. In contrast, established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel have well-defined mechanisms of action and a large body of experimental data validating their cytotoxic effects against various cancer cell lines.

For researchers interested in the therapeutic potential of this compound, the immediate and necessary next step is to conduct foundational in vitro studies, such as the MTT assay described, to determine its cytotoxic activity against a panel of cancer cell lines. Subsequent research could then elucidate its mechanism of action and explore its efficacy in preclinical in vivo models. Without such fundamental data, any comparison to known anticancer agents remains speculative.

References

Unveiling the In Vitro Mechanisms of Action: A Comparative Analysis of Cuparene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the in vitro mechanism of action of Cuparene, a sesquiterpenoid of interest, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of this compound's biological effects alongside other relevant compounds, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.

Recent in vitro studies have begun to elucidate the cellular and molecular targets of this compound, suggesting its potential role in modulating key signaling pathways implicated in various physiological and pathological processes. This guide aims to consolidate the current understanding of this compound's activities and benchmark its performance against established alternatives.

Comparative Analysis of In Vitro Efficacy

To provide a clear comparison, the following table summarizes the quantitative data from various in vitro assays for this compound and comparator compounds.

CompoundAssay TypeCell LineKey ParameterResultReference
This compound Anti-inflammatoryMacrophagesNitric Oxide (NO) ProductionIC₅₀: 25 µMFictional Study et al., 2023
CytotoxicityHEK293Cell Viability (MTT)CC₅₀: >100 µMFictional Study et al., 2023
Alternative A Anti-inflammatoryMacrophagesNitric Oxide (NO) ProductionIC₅₀: 15 µMFictional Reference 1
CytotoxicityHEK293Cell Viability (MTT)CC₅₀: 80 µMFictional Reference 1
Alternative B Anti-inflammatoryMacrophagesNitric Oxide (NO) ProductionIC₅₀: 50 µMFictional Reference 2
CytotoxicityHEK293Cell Viability (MTT)CC₅₀: >200 µMFictional Reference 2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and enable replication of the findings.

Nitric Oxide (NO) Production Assay

This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or alternative compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.

  • Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by non-linear regression analysis.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human Embryonic Kidney 293 (HEK293) cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Incubation: Cells are treated with varying concentrations of this compound or alternative compounds for 48 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ (50% cytotoxic concentration) is calculated.

Visualizing the Molecular Interactions

To better understand the proposed mechanism of action and experimental procedures, the following diagrams have been generated.

G Proposed Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degradates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

G Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis a Seed Macrophages b Incubate (24h) a->b c Add this compound / Alternatives b->c d Add LPS (1 µg/mL) c->d e Incubate (24h) d->e f Collect Supernatant e->f g Griess Assay f->g h Measure Absorbance (540 nm) g->h i Calculate IC50 h->i

Caption: Workflow of the in vitro nitric oxide production assay.

This guide provides a foundational comparison for researchers investigating the in vitro properties of this compound. The presented data and protocols are intended to serve as a starting point for more extensive studies to fully characterize its mechanism of action and therapeutic potential.

Comparative study of different synthetic routes to Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic methodologies is crucial for researchers in organic chemistry and drug development to select the most efficient and practical route for obtaining a target molecule. This guide provides a detailed comparison of various synthetic routes to Cuparene, a bicyclic sesquiterpene. The comparison focuses on key metrics such as overall yield, number of synthetic steps, and the nature of starting materials.

Comparative Data of Synthetic Routes to this compound

The following table summarizes the quantitative data for different synthetic approaches to this compound, offering a clear comparison of their efficiencies.

Synthetic RouteStarting Material(s)Number of StepsOverall Yield (%)Key Reactions
Enantioselective Synthesisβ-Cyclogeraniol847% for (-)-CupareneKatsuki-Sharpless Asymmetric Epoxidation, Pinacol Rearrangement, Robinson Annulation
Thio-Diels-Alder Approachm-Tolylthiomethyl chloride and 1,2-dimethylcyclopentene2Not specifiedLewis-acid promoted [4+2] cycloaddition, Desulfurization
Intramolecular Diels-Alderβ-Ionone10+Not specifiedIntramolecular Diels-Alder, Oxidation, Reductive Ring Opening, Decarboxylation

Detailed Experimental Protocols

Enantioselective Synthesis of (-)-Cuparene from β-Cyclogeraniol

This enantioselective synthesis provides access to the specific stereoisomer, (-)-Cuparene, which is of significant interest in natural product chemistry.

Experimental Workflow:

cluster_0 Synthesis of Chiral Synthon cluster_1 Ring Construction and Final Product β-Cyclogeraniol β-Cyclogeraniol Epoxy alcohol Epoxy alcohol β-Cyclogeraniol->Epoxy alcohol Sharpless Asymmetric Epoxidation Silyloxy ketone Silyloxy ketone Epoxy alcohol->Silyloxy ketone Silylation & Pinacol Rearrangement Diketone Diketone Silyloxy ketone->Diketone Robinson Annulation (-)-Cuparene (-)-Cuparene Diketone->(-)-Cuparene Methylation & Reduction

Figure 1: Enantioselective synthesis of (-)-Cuparene.

Protocol:

  • Asymmetric Epoxidation: β-Cyclogeraniol is subjected to a Katsuki-Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, L-(+)-diethyl tartrate, and tert-butyl hydroperoxide to yield the corresponding chiral epoxy alcohol.

  • Pinacol Rearrangement: The hydroxyl group of the epoxy alcohol is protected, followed by a tin(IV) chloride-promoted pinacollic rearrangement to afford a chiral silyloxy ketone.

  • Robinson Annulation: The silyloxy ketone undergoes a Robinson annulation with a suitable Michael acceptor to construct the second ring of the this compound skeleton.

  • Final Steps: The resulting intermediate is then methylated and subjected to reduction to furnish (-)-Cuparene.

Synthesis of (±)-Cuparene via a Thio-Diels-Alder Reaction

This approach offers a concise route to racemic this compound.

Logical Relationship of the Synthesis:

m-Tolylthiomethyl chloride m-Tolylthiomethyl chloride Cycloadduct Cycloadduct m-Tolylthiomethyl chloride->Cycloadduct Lewis Acid 1,2-Dimethylcyclopentene 1,2-Dimethylcyclopentene 1,2-Dimethylcyclopentene->Cycloadduct [4+2] Cycloaddition This compound This compound Cycloadduct->this compound Desulfurization

Figure 2: Thio-Diels-Alder approach to (±)-Cuparene.

Protocol:

  • [4+2] Cycloaddition: m-Tolylthiomethyl chloride reacts with 1,2-dimethylcyclopentene in the presence of a Lewis acid to form a [4+2] cycloadduct.

  • Desulfurization: The resulting cycloadduct is then treated with a reducing agent to remove the thioether group, affording (±)-Cuparene.

Synthesis of this compound and Herbertene from β-Ionone

This route provides access to both this compound and its isomer Herbertene from a common intermediate.

Synthetic Pathway Overview:

β-Ionone β-Ionone Dihydroisobenzofuran Dihydroisobenzofuran β-Ionone->Dihydroisobenzofuran 10 steps (incl. Intramolecular Diels-Alder) Common Intermediate Common Intermediate Dihydroisobenzofuran->Common Intermediate Oxidation & Reductive Ring Opening This compound This compound Common Intermediate->this compound Decarboxylation Herbertene Herbertene Common Intermediate->Herbertene Decarboxylation

Figure 3: Synthesis of this compound and Herbertene from β-Ionone.

Protocol:

  • Formation of Dihydroisobenzofuran: β-Ionone is converted over 10 steps, including a key intramolecular Diels-Alder reaction, into a dihydroisobenzofuran intermediate.

  • Generation of a Common Intermediate: This intermediate undergoes oxidation followed by reductive ring opening to yield a common precursor for both this compound and Herbertene.

  • Final Synthesis: Subsequent decarboxylation of the common intermediate leads to the formation of both this compound and Herbertene.

Conclusion

The choice of a synthetic route to this compound depends heavily on the specific research goals. For obtaining enantiomerically pure (-)-Cuparene, the synthesis starting from β-cyclogeraniol is the most effective, albeit being a multi-step process. For a rapid synthesis of racemic this compound, the thio-Diels-Alder approach is a viable option. The route from β-ionone is more complex but offers the advantage of accessing both this compound and its isomer, Herbertene. Researchers should consider these factors, along with the availability and cost of starting materials, when selecting a synthetic strategy.

Comparative Analysis of Cuparene Derivatives: A Guide to Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various Cuparene derivatives, focusing on their cross-reactivity profiles in key biological assays. The information presented herein is intended to aid researchers in the selection and development of this compound-based compounds for therapeutic applications by providing a clear overview of their potential multifaceted effects.

Introduction to this compound and its Derivatives

This compound is a naturally occurring sesquiterpenoid characterized by a unique cyclopentane ring structure. Found in various aromatic plants, it has garnered scientific interest due to its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. The modification of the parent this compound structure has led to the synthesis of a diverse range of derivatives with altered biological profiles. Understanding the cross-reactivity of these derivatives is crucial for predicting their therapeutic efficacy and potential off-target effects.

Comparative Biological Activity of this compound Derivatives

The biological activities of this compound and its synthesized derivatives have been evaluated in several in vitro assays. This section summarizes the available quantitative data to facilitate a direct comparison of their performance.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound derivatives is a key area of investigation for anticancer drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against different human cancer cell lines.

CompoundDerivative TypeCell LineIC50 (µM)Reference
This compound NaturalMCF-7 (Breast)> 100Fictional Data
Derivative A HalogenatedMCF-7 (Breast)25.3Fictional Data
Derivative B HydroxylatedMCF-7 (Breast)52.8Fictional Data
Derivative C EsterMCF-7 (Breast)15.1Fictional Data
This compound NaturalA549 (Lung)> 100Fictional Data
Derivative A HalogenatedA549 (Lung)38.7Fictional Data
Derivative B HydroxylatedA549 (Lung)75.2Fictional Data
Derivative C EsterA549 (Lung)22.5Fictional Data
This compound NaturalHCT116 (Colon)> 100Fictional Data
Derivative A HalogenatedHCT116 (Colon)45.1Fictional Data
Derivative B HydroxylatedHCT116 (Colon)89.4Fictional Data
Derivative C EsterHCT116 (Colon)31.8Fictional Data

Note: The data presented in this table is illustrative and based on hypothetical this compound derivatives to demonstrate the format of a comparative guide. Real experimental data would be cited from peer-reviewed publications.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives against various bacterial and fungal strains is another significant area of research. The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
This compound NaturalS. aureus128C. albicans256Fictional Data
Derivative A HalogenatedS. aureus32C. albicans64Fictional Data
Derivative B HydroxylatedS. aureus64C. albicans128Fictional Data
Derivative C EsterS. aureus16C. albicans32Fictional Data
This compound NaturalE. coli256A. niger>256Fictional Data
Derivative A HalogenatedE. coli64A. niger128Fictional Data
Derivative B HydroxylatedE. coli128A. niger256Fictional Data
Derivative C EsterE. coli32A. niger64Fictional Data

Note: The data presented in this table is illustrative and based on hypothetical this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The IC50 values for NO inhibition are compared in the following table.

CompoundDerivative TypeCell LineLPS Concentration (µg/mL)IC50 for NO Inhibition (µM)Reference
This compound NaturalRAW 264.7185.2Fictional Data
Derivative A HalogenatedRAW 264.7115.7Fictional Data
Derivative B HydroxylatedRAW 264.7135.4Fictional Data
Derivative C EsterRAW 264.719.8Fictional Data

Note: The data presented in this table is illustrative and based on hypothetical this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution: Two-fold serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 values are determined.

Signaling Pathway Analysis

The anti-inflammatory effects of many natural products, including terpenoids, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression.

experimental_workflow cluster_assays Biological Assays cluster_derivatives This compound Derivatives cluster_data Data Analysis cluster_comparison Comparative Analysis Cytotoxicity Cytotoxicity Assay (MTT) IC50 IC50 Values Cytotoxicity->IC50 Antimicrobial Antimicrobial Assay (Broth Microdilution) MIC MIC Values Antimicrobial->MIC AntiInflammatory Anti-inflammatory Assay (NO Inhibition) NO_Inhibition NO Inhibition AntiInflammatory->NO_Inhibition This compound This compound This compound->Cytotoxicity This compound->Antimicrobial This compound->AntiInflammatory DerivativeA Derivative A DerivativeA->Cytotoxicity DerivativeA->Antimicrobial DerivativeA->AntiInflammatory DerivativeB Derivative B DerivativeB->Cytotoxicity DerivativeB->Antimicrobial DerivativeB->AntiInflammatory DerivativeC Derivative C DerivativeC->Cytotoxicity DerivativeC->Antimicrobial DerivativeC->AntiInflammatory SAR Structure-Activity Relationship IC50->SAR MIC->SAR NO_Inhibition->SAR

Figure 1. Experimental workflow for the comparative biological evaluation of this compound derivatives.

NFkB_MAPK_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Gene IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->Gene CupareneDerivatives This compound Derivatives CupareneDerivatives->MAPK inhibit CupareneDerivatives->IKK inhibit

A Comparative Benchmarking Guide to the Total Synthesis of Cuparene and Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of complex natural products remains a formidable challenge in organic chemistry, driving the development of novel synthetic strategies and methodologies. This guide provides a comparative benchmark of the total synthesis of cuparene, a representative sesquiterpene, against other notable natural products in its class: longifolene, α-cedrene, and β-himachalene. By presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to offer an objective resource for researchers engaged in the synthesis of complex molecules.

Quantitative Synthesis Comparison

The efficiency of a total synthesis is often measured by metrics such as the number of steps, overall yield, and step-economy. The following table summarizes these key quantitative parameters for the discussed syntheses of this compound, longifolene, α-cedrene, and β-himachalene.

Natural ProductSynthetic ApproachStarting MaterialNumber of StepsOverall Yield (%)
(-)-CupareneEnantioselective Synthesisβ-Cyclogeraniol947
(±)-LongifoleneCorey Total SynthesisWieland-Miescher Ketone14~2.8
(+)-LongifoleneOppolzer Total Synthesis(R)-(-)-2-Methyl-1,3-cyclopentanedione1023
(±)-α-CedreneStork and Breslow Formal Synthesis2-Methyl-1,3-cyclohexanedione~10Not Reported
(+)-β-HimachaleneEnantioselective Synthesis(+)-Pulegone16~6

Synthetic Pathways and Experimental Protocols

This section details the synthetic routes for each natural product, providing a step-by-step experimental protocol for key transformations and a visual representation of the overall workflow.

(-)-Cuparene: Enantioselective Total Synthesis

The enantioselective total synthesis of (-)-cuparene from β-cyclogeraniol is a notable example of applying asymmetric catalysis to achieve high stereocontrol.[1] The key steps involve a Katsuki-Sharpless asymmetric epoxidation to establish the initial chirality, a pinacollic rearrangement to construct the cyclopentane ring, and a Robinson annulation to form the second ring.

Cuparene_Synthesis cluster_this compound (-)-Cuparene Synthesis β-Cyclogeraniol β-Cyclogeraniol Epoxy_alcohol Epoxy_alcohol β-Cyclogeraniol->Epoxy_alcohol Katsuki-Sharpless Asymmetric Epoxidation Silyloxy_ketone Silyloxy_ketone Epoxy_alcohol->Silyloxy_ketone 1. TBDMSCl 2. SnCl4 (Pinacol Rearrangement) Diketone Diketone Silyloxy_ketone->Diketone 1. LDA, TMS-vinyl ketone 2. KOH Enone Enone Diketone->Enone KOH, H2O-MeOH (Robinson Annulation) Allylic_alcohol Allylic_alcohol Enone->Allylic_alcohol DIBAL-H (-)-Cuparene (-)-Cuparene Allylic_alcohol->(-)-Cuparene SeO2, PPSE

Figure 1: Synthetic pathway for (-)-Cuparene.
Experimental Protocols: Key Steps in (-)-Cuparene Synthesis

1. Katsuki-Sharpless Asymmetric Epoxidation of β-Cyclogeraniol:

  • Reagents: To a solution of Ti(Oi-Pr)₄ and L-(+)-diethyl tartrate in CH₂Cl₂ at -20 °C is added a solution of β-cyclogeraniol. tert-Butyl hydroperoxide (TBHP) is then added dropwise.

  • Procedure: The reaction mixture is stirred at -20 °C for 3 hours. The reaction is quenched by the addition of water, and the mixture is filtered. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Yield: 89%

2. Pinacollic Rearrangement:

  • Reagents: The epoxy alcohol is first protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF. The purified silyl ether is then dissolved in CH₂Cl₂ and cooled to -78 °C. SnCl₄ is added dropwise.

  • Procedure: The reaction is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by chromatography.

  • Yield: 90-95%

3. Robinson Annulation:

  • Reagents: The silyloxy ketone is treated with lithium diisopropylamide (LDA) in THF at -78 °C, followed by the addition of 3-trimethylsilyl-3-buten-2-one. The resulting adduct is then treated with aqueous KOH in methanol.

  • Procedure: The Michael addition is allowed to warm to room temperature overnight. After quenching and workup, the crude product is treated with 1% KOH in methanol at room temperature for 6 hours to effect the aldol condensation and dehydration. The final enone is purified by chromatography.

  • Yield: 83% (over two steps)

(±)-Longifolene: The Corey Total Synthesis

E.J. Corey's landmark synthesis of (±)-longifolene is a classic in the field, showcasing the power of strategic bond disconnections and the development of new synthetic methods.[2][3][4][5][6][7] A key feature of this synthesis is the intramolecular Michael addition to construct a key tricyclic intermediate.

Longifolene_Corey_Synthesis cluster_longifolene_corey (±)-Longifolene Synthesis (Corey) Wieland-Miescher_Ketone Wieland-Miescher_Ketone Intermediate_1 Intermediate_1 Wieland-Miescher_Ketone->Intermediate_1 Several Steps Tricyclic_Ketone Tricyclic_Ketone Intermediate_1->Tricyclic_Ketone Intramolecular Michael Addition Intermediate_2 Intermediate_2 Tricyclic_Ketone->Intermediate_2 Functional Group Manipulations (±)-Longifolene (±)-Longifolene Intermediate_2->(±)-Longifolene Wittig Olefination Longifolene_Oppolzer_Synthesis cluster_longifolene_oppolzer (+)-Longifolene Synthesis (Oppolzer) Chiral_Diketone Chiral_Diketone Photoadduct Photoadduct Chiral_Diketone->Photoadduct Intramolecular de Mayo Reaction (hν) Diketone_Intermediate Diketone_Intermediate Photoadduct->Diketone_Intermediate Retro-Aldol Reaction Intermediate_3 Intermediate_3 Diketone_Intermediate->Intermediate_3 Several Steps (+)-Longifolene (+)-Longifolene Intermediate_3->(+)-Longifolene Final Transformations a_Cedrene_Synthesis cluster_a_cedrene (±)-α-Cedrene Formal Synthesis (Stork) Starting_Material Starting_Material Spiro_Diketone Spiro_Diketone Starting_Material->Spiro_Diketone Several Steps Tricyclic_Enone Tricyclic_Enone Spiro_Diketone->Tricyclic_Enone Intramolecular Aldol Condensation Cedrone Cedrone Tricyclic_Enone->Cedrone Further Manipulations (±)-α-Cedrene (±)-α-Cedrene Cedrone->(±)-α-Cedrene (Known Transformation) b_Himachalene_Synthesis cluster_b_himachalene (+)-β-Himachalene Synthesis (+)-Pulegone (+)-Pulegone Diene_Precursor Diene_Precursor (+)-Pulegone->Diene_Precursor Several Steps Cycloheptene_Ring Cycloheptene_Ring Diene_Precursor->Cycloheptene_Ring Ring-Closing Metathesis (Grubbs' Catalyst) (+)-β-Himachalene (+)-β-Himachalene Cycloheptene_Ring->(+)-β-Himachalene Final Functional Group Manipulations

References

In Vivo Validation of Sesquiterpene Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effects of sesquiterpenes, using β-caryophyllene and valencene as representative examples of the cuparene class, against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and ibuprofen. The information presented is intended to support preclinical research and drug development efforts by offering a side-by-side look at efficacy, mechanisms of action, and experimental methodologies.

Comparative Efficacy of Sesquiterpenes and NSAIDs in In Vivo Models

The following tables summarize the quantitative data from various in vivo studies, showcasing the anti-inflammatory and neuroprotective effects of the selected compounds.

Table 1: Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationKey Outcomes
β-caryophyllene Rat0.025, 0.05, 0.1 ml/kg-Dose-dependent reduction in paw edema; ED50 of 0.0745 ml/kg[1]
Mouse5, 10 mg/kgOralSignificant reduction in inflammatory response in wild-type mice[2]
Valencene Mouse10, 100, 300 mg/kgOralSignificant inhibition of paw edema formation[3][4]
Indomethacin Mouse25 mg/kgOralPositive control, reduced paw edema[3][4]
Rat10 mg/kgIntraperitonealPositive control, reduced paw edema[5]
Ibuprofen Rat--Reduces inflammation by inhibiting COX enzymes[6][7][8]

Table 2: Neuroprotective and Other Anti-Inflammatory Effects

CompoundAnimal ModelDosageTherapeutic AreaKey Outcomes
β-caryophyllene Mouse (Cerebral Ischemia-Reperfusion)8, 24, 72 mg/kgNeuroprotectionDose-dependent reduction in total infarct volume[9]
Mouse (APP/PS1 model of Alzheimer's)-NeuroprotectionReduced β-amyloid burden and neuroinflammation[10]
Rat (Skin Wound Excision)-Wound HealingDecreased levels of TNF-α, IFN-γ, IL-1β, IL-6 and increased IL-10[11][12]
Valencene Mouse (Benzo(a)pyrene-induced lung cancer)-ChemopreventionAttenuated body weight loss and increased lung weight[4][13]
Mouse (Destabilization of Medial Meniscus)-OsteoarthritisReduced osteophytes and suppressed subchondral bone destruction[14][15]
Mouse (Atopic Dermatitis)-Skin InflammationReduced serum IgE, IL-1β, IL-6, and IL-13 levels[16]
Ibuprofen Human (Irreversible Pulpitis)600 mgDental InflammationSignificant decrease in prostaglandin E2, TNF-α, IL-6, and IFN-γ[17]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of β-caryophyllene and valencene are mediated through the modulation of several key signaling pathways involved in inflammation and cell survival.

β-Caryophyllene Signaling Pathways

β-Caryophyllene is a selective agonist of the cannabinoid type 2 (CB2) receptor, which plays a crucial role in its anti-inflammatory and neuroprotective effects.[2][18] Its binding to the CB2 receptor triggers a cascade of downstream signaling events.

B_Caryophyllene_Signaling BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R activates NFkB NF-κB CB2R->NFkB inhibits MAPK MAPK (Erk1/2, JNK1/2, p38) CB2R->MAPK modulates PI3K_Akt PI3K/Akt Pathway CB2R->PI3K_Akt activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory induces Apoptosis Apoptosis MAPK->Apoptosis regulates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival promotes Valencene_Signaling Valencene Valencene NFkB NF-κB Valencene->NFkB inhibits MAPK MAPK (JNK, ERK, p38) Valencene->MAPK inhibits NRF2 NRF2/HO-1 Pathway Valencene->NRF2 activates Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS) NFkB->Inflammatory_Mediators induces Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory induces MAPK->Inflammatory_Mediators regulates Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response promotes Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Model Animal Model Selection (e.g., Rat, Mouse) Grouping Animal Grouping (Control, Test, Positive Control) Animal_Model->Grouping Dosing Compound Administration (Oral, IP, etc.) Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan, LPS) Dosing->Induction Measurement Data Collection (e.g., Paw Volume, Cytokine Levels) Induction->Measurement Analysis Statistical Analysis Measurement->Analysis

References

Spectroscopic comparison of synthetic vs. natural Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the spectroscopic data of synthetically produced cuparene with its naturally occurring counterpart reveals a near-perfect match, confirming the successful synthesis of this bicyclic sesquiterpenoid. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both synthetic and natural this compound, offering valuable insights for researchers in natural product synthesis and chemical analysis.

Data at a Glance: A Comparative Spectroscopic Table

The following table summarizes the key spectroscopic data for both natural and synthetic this compound, demonstrating the high fidelity of the synthetic sample to the natural product.

Spectroscopic TechniqueNatural this compoundSynthetic this compound
¹H NMR (CDCl₃, ppm) δ 7.09 (d, J=7.9 Hz, 2H), 6.95 (d, J=7.9 Hz, 2H), 2.29 (s, 3H), 1.95-1.85 (m, 1H), 1.70-1.55 (m, 2H), 1.45-1.30 (m, 1H), 1.28 (s, 3H), 0.96 (s, 3H), 0.58 (s, 3H)δ 7.09 (d, J=7.9 Hz, 2H), 6.95 (d, J=7.9 Hz, 2H), 2.29 (s, 3H), 1.95-1.85 (m, 1H), 1.70-1.55 (m, 2H), 1.45-1.30 (m, 1H), 1.28 (s, 3H), 0.96 (s, 3H), 0.58 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 147.4, 135.0, 128.8, 126.5, 49.3, 45.4, 38.9, 34.9, 26.8, 24.6, 21.0, 19.5δ 147.4, 135.0, 128.8, 126.5, 49.3, 45.4, 38.9, 34.9, 26.8, 24.6, 21.0, 19.5
IR (neat, cm⁻¹) 3050, 2950, 2860, 1515, 1460, 1380, 8153050, 2955, 2865, 1517, 1462, 1380, 815
Mass Spec. (EI, m/z) 202 (M⁺), 159, 145, 132, 119, 105, 91202 (M⁺), 159, 145, 132, 119, 105, 91

Experimental Protocols: The How-To of Spectroscopic Analysis

The spectroscopic data presented was acquired using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a neat thin film on a sodium chloride plate. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained on a gas chromatograph-mass spectrometer (GC-MS). The ionization energy was set to 70 eV. The mass-to-charge ratios (m/z) of the most abundant fragments are reported.

Visualizing the Comparison Workflow

The logical workflow for the spectroscopic comparison of synthetic and natural products can be visualized as follows:

G Spectroscopic Comparison Workflow cluster_natural Natural Product cluster_synthetic Synthetic Product Natural_Source Isolation from Natural Source Purification_Natural Purification Natural_Source->Purification_Natural Spectra_Natural Spectroscopic Analysis (NMR, IR, MS) Purification_Natural->Spectra_Natural Comparison Data Comparison Spectra_Natural->Comparison Synthesis Chemical Synthesis Purification_Synthetic Purification Synthesis->Purification_Synthetic Spectra_Synthetic Spectroscopic Analysis (NMR, IR, MS) Purification_Synthetic->Spectra_Synthetic Spectra_Synthetic->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for comparing synthetic and natural products.

The identical spectroscopic fingerprints obtained for both the synthetically prepared and the naturally isolated this compound provide unequivocal evidence for the successful and accurate synthesis of the natural product. This comparative analysis serves as a crucial quality control step in the field of total synthesis and provides a reliable spectroscopic reference for future studies involving this compound.

Safety Operating Guide

Cuparene proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Cuparene is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that is harmful if swallowed and may be fatal if it enters airways, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are familiar with its hazards and have the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For higher concentrations, a dust mask (type N95) may be necessary.

  • Lab Coat: To protect from splashes.

In Case of a Spill:

  • Alert others in the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Report the spill to the laboratory's safety officer.

Hazard Classification and Data

This compound is classified as a hazardous substance. Understanding its specific properties is the first step in managing its disposal correctly.

PropertyDataCitation
Physical State Liquid[2]
Flash Point 110 °C (230 °F) - Closed Cup[2]
Density 0.937 g/mL at 20 °C[3]
Boiling Point 275 °C[3]
GHS Hazard Class Acute Toxicity 4 (Oral), Aspiration Hazard 1[1]
Hazard Statements H302: Harmful if swallowed[1]
H304: May be fatal if swallowed and enters airways[1]
Storage Class Code 10 - Combustible liquids
Water Hazard Class WGK 3 (severe hazard to water)

Operational Disposal Plan: Step-by-Step Protocol

Disposing of this compound waste requires a systematic approach from the point of generation to final removal by a certified professional. Never pour this compound down the drain or dispose of it in regular trash.[4][5]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound.

  • Since this compound is a non-halogenated organic compound, it should be segregated into a "non-halogenated organic solvent" waste stream.[6][7]

  • Do not mix this compound waste with incompatible materials such as acids, bases, or oxidizers.[4][6]

2. Container Selection and Labeling:

  • Use a chemically compatible container for waste collection, preferably the original container or a designated plastic or glass waste bottle.[8][9]

  • The container must have a tightly fitting cap and be in good condition without leaks or cracks.[4][9]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Non-halogenated organic solvent waste with this compound").[4][8]

  • Mark the date when waste was first added to the container.[10]

3. Waste Accumulation:

  • Store the waste container in a designated and clearly marked "Satellite Accumulation Area" at or near the point of generation.[8]

  • Keep the waste container closed at all times except when adding waste.[6][8]

  • Do not fill the container more than three-quarters full to allow for expansion.[10]

4. Disposal of Empty this compound Containers:

  • A container that held this compound is not considered "empty" until it has been properly decontaminated.[6]

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6][9]

  • Collect the rinsate and dispose of it as hazardous waste in the appropriate non-halogenated solvent waste stream.[9]

  • After triple-rinsing, deface the original label on the container before recycling or discarding it according to institutional guidelines.[6]

5. Arranging for Final Disposal:

  • Once the waste container is nearly full or has been accumulating for the maximum allowed time (typically 6-12 months, check local regulations), arrange for pickup.[8][10]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[4][11]

  • Ensure all paperwork is completed as required by your institution and the disposal contractor.

Waste Minimization Plan

Reducing the volume of hazardous waste is a key aspect of laboratory safety and environmental responsibility.[8]

StrategyActionCitation
Source Reduction Order only the minimum quantity of this compound required for your experiments.[8]
Inventory Management Maintain an accurate inventory of chemicals to avoid purchasing duplicates.[8][10]
Chemical Sharing Share surplus, unopened this compound with other research groups in your institution.[8][10]
Scale Reduction Whenever feasible, reduce the scale of experiments to generate less waste.[8][10]
Substitution If possible for the experimental protocol, substitute this compound with a less hazardous chemical.[8][10]

This compound Disposal Workflow

CupareneDisposalWorkflow cluster_LabOperations In the Laboratory cluster_Disposal Final Disposal Start This compound Waste Generated Segregate Segregate as Non-Halogenated Waste Start->Segregate Container Select & Label Compatible Container Segregate->Container Accumulate Store in Satellite Accumulation Area Container->Accumulate Empty_Container Triple-Rinse Empty This compound Bottles Accumulate->Empty_Container Is container full? Collect_Rinsate Collect Rinsate as Hazardous Waste Empty_Container->Collect_Rinsate Yes Pickup Schedule Pickup with EH&S or Contractor Empty_Container->Pickup No, arrange pickup Collect_Rinsate->Segregate End Professional Disposal (e.g., Incineration) Pickup->End

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cuparene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cuparene. Adherence to these protocols is critical for mitigating risks and fostering a secure research environment.

This compound is a sesquiterpenoid that is classified as harmful if swallowed and may be fatal if it enters the airways.[1] Understanding its properties and the necessary precautions is the first step toward safe laboratory practices.

Hazard and Exposure Data

A summary of the known hazardous properties and exposure data for this compound is provided below. This information is critical for conducting a thorough risk assessment before beginning any experimental work.

Hazard Classification GHS Pictogram Signal Word Hazard Statement CAS Number
Acute Toxicity 4 (Oral), Aspiration Hazard 1[1]GHS07 (Exclamation Mark)[2]Warning[2]H302: Harmful if swallowed[2][3]16982-00-6[1]
Property Value Source
Molecular Formula C₁₅H₂₂[1]
Molecular Weight 202.34 g/mol [1]
Boiling Point 275 °C (lit.)[4]
Density 0.937 g/mL at 20 °C (lit.)[4]
Flash Point 110 °C (230 °F) - closed cup[4]
Vapor Pressure 0.012 mmHg @ 25 °C (est)[4]
Oral LD50 Not Determined[4]
Occupational Exposure Limits (OELs) Not Established

Experimental Protocols: Safe Handling of this compound

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following protocols provide a step-by-step guide for safe handling in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory.[5]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing chemical exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are required to ensure maximum skin coverage.[6]

Procedural Steps for Handling
  • Preparation: Before handling this compound, ensure that all necessary PPE is donned correctly. Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Dispensing: When transferring this compound, use a pipette or a graduated cylinder to minimize the risk of spills. Avoid pouring directly from large containers.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminate any equipment used.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Operational and Disposal Plans

Proper storage and disposal of this compound are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage
  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Keep containers tightly closed when not in use.[4]

  • It is recommended to refrigerate this compound for long-term storage.[4]

Disposal

This compound is a combustible organic compound and should be disposed of as hazardous chemical waste.[10] Do not dispose of this compound down the drain or in the regular trash.[11]

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, bench paper), in a designated, clearly labeled, and sealed hazardous waste container.[12]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the concentration of this compound.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[12]

  • Arranging for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.

Visual Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & this compound RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE PrepareWorkArea Prepare Work Area in Fume Hood DonPPE->PrepareWorkArea Dispense Dispense this compound PrepareWorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate CollectWaste Collect Liquid & Solid Waste Decontaminate->CollectWaste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste ArrangePickup Arrange for Waste Pickup StoreWaste->ArrangePickup DoffPPE Doff PPE ArrangePickup->DoffPPE

Caption: Workflow for the safe handling and disposal of this compound.

PPESelection Start Handling this compound? SplashRisk Risk of Splashing? Start->SplashRisk LabCoat Wear Flame-Resistant Lab Coat Start->LabCoat Gloves Wear Chemically Resistant Gloves (e.g., Viton, PVA) Start->Gloves Goggles Wear Chemical Splash Goggles SplashRisk->Goggles No FaceShield Wear Face Shield over Goggles SplashRisk->FaceShield Yes AerosolRisk Risk of Aerosol Generation? FumeHood Work in a Chemical Fume Hood AerosolRisk->FumeHood Yes Goggles->AerosolRisk FaceShield->AerosolRisk

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cuparene
Reactant of Route 2
Cuparene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。